Oxonia Active
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
100920-70-5 |
|---|---|
Molecular Formula |
C2H6O5 |
Molecular Weight |
110.07 g/mol |
IUPAC Name |
ethaneperoxoic acid;hydrogen peroxide |
InChI |
InChI=1S/C2H4O3.H2O2/c1-2(3)5-4;1-2/h4H,1H3;1-2H |
InChI Key |
KEUKAQNPUBYCIC-UHFFFAOYSA-N |
SMILES |
CC(=O)OO.OO |
Canonical SMILES |
CC(=O)OO.OO |
Other CAS No. |
100920-70-5 |
Synonyms |
Oxonia Oxonia Active |
Origin of Product |
United States |
Chemical Compositional Dynamics and Equilibrium Chemistry
Oxonia Active is not a single, static compound but a quaternary equilibrium mixture. evonik.comresearchgate.net Its chemical behavior and efficacy are direct functions of the reversible reactions occurring between its constituents. The primary active component is peroxyacetic acid (PAA), which is in a constant state of formation and hydrolysis with acetic acid (AA) and hydrogen peroxide (H₂O₂) in an aqueous medium. mdpi.comatamanchemicals.com
Synthesis Pathways for Peroxyacetic Acid
The industrial production of the peroxyacetic acid found in this compound primarily relies on the direct reaction between acetic acid and hydrogen peroxide. This method is favored for its straightforward approach to achieving the desired equilibrium mixture.
The most common method for synthesizing peroxyacetic acid is the reversible reaction of acetic acid with hydrogen peroxide. mdpi.comatamanchemicals.comwikipedia.org This equilibrium reaction is typically catalyzed by a strong acid, such as sulfuric acid, to accelerate the rate at which equilibrium is achieved. researchgate.netgoogle.comatlantis-press.com The reaction proceeds as follows:
CH₃COOH + H₂O₂ ⇌ CH₃CO₃H + H₂O mdpi.com
The resulting commercial solution is, therefore, a stable mixture containing peroxyacetic acid, unreacted hydrogen peroxide, acetic acid, and water. evonik.comoecd.org The final concentrations of each component are dependent on the initial molar ratios of the reactants and the reaction conditions. evonik.com
While the reaction of acetic acid and hydrogen peroxide is standard, peroxyacetic acid can also be produced through the autoxidation of acetaldehyde (B116499). atamanchemicals.comwikipedia.org This industrial process involves the reaction of acetaldehyde with oxygen.
O₂ + CH₃CHO → CH₃CO₃H wikipedia.org
Other less common methods include using acetic anhydride (B1165640) or acetyl chloride to react with hydrogen peroxide, which can produce a solution with a lower water content. atamanchemicals.com However, the reaction with acetic anhydride can be difficult to control and may produce explosive byproducts. mdpi.com
Peroxyacetic acid can be generated in situ (in the place of use) through several methods. One common approach involves the reaction of tetraacetylethylenediamine (B84025) (TAED) with an alkaline solution of hydrogen peroxide, often found in laundry detergents. oecd.orgatamanchemicals.comwikipedia.org Another method is the electrochemical generation of hydrogen peroxide on a gas diffusion electrode, which then reacts with acetic acid present in the solution to form peroxyacetic acid. mdpi.comresearchgate.net Enzymatic routes using perhydrolases to catalyze the reaction between a substrate (like acetic acid or ethyl acetate) and hydrogen peroxide are also being explored as a green chemistry approach. mdpi.com
Equilibrium Reaction Kinetics and Thermodynamics
The equilibrium between acetic acid, hydrogen peroxide, and peroxyacetic acid is dynamic and influenced by several factors, primarily temperature and the presence of catalysts.
Temperature has a significant impact on both the rate of reaction and the position of the equilibrium. While higher temperatures increase the rate at which equilibrium is reached, they adversely affect the equilibrium concentration of peroxyacetic acid. researchgate.netplapiqui.edu.ar The formation of peroxyacetic acid is an exothermic reaction (ΔrH⁰ = -13.7 ± 0.1 kJ mol⁻¹), meaning that an increase in temperature shifts the equilibrium towards the reactants (acetic acid and hydrogen peroxide), thereby decreasing the yield of peroxyacetic acid. researchgate.net
Conversely, lower temperatures favor a higher equilibrium concentration of peroxyacetic acid. researchgate.net Studies have shown that the equilibrium constant (K) for the reaction decreases as the temperature rises. researchgate.net For instance, the maximal equilibrium concentration of peroxyacetic acid (2.3 M) is achieved at 20°C with a specific molar ratio of reactants. researchgate.net The decomposition of peroxyacetic acid also accelerates at higher temperatures; at 45°C, the concentration can be halved in 72 hours, whereas at 25°C, the loss over 240 hours is only about 33%. scielo.brresearchgate.net
Table 1: Effect of Temperature on the Equilibrium Constant (K) for Peroxyacetic Acid Synthesis
| Temperature (°C) | Equilibrium Constant (K) researchgate.net | Equilibrium Constant (K) researchgate.net |
|---|---|---|
| 20 | 2.10 | 2.91 (at 293K) |
| 30 | - | 2.81 (at 303K) |
| 40 | 1.46 | 2.72 (at 313K) |
| 50 | - | 2.63 (at 323K) |
| 60 | 1.07 | - |
This table presents data from different research studies, which may account for the variations in reported equilibrium constants.
Acid catalysts are crucial in the commercial synthesis of peroxyacetic acid, not to shift the equilibrium position itself, but to significantly increase the rate at which equilibrium is attained. mdpi.comgoogle.com Without a catalyst, the reaction can take several days or even weeks to reach equilibrium. wikipedia.orggoogle.com Strong mineral acids like sulfuric acid are commonly used. researchgate.netatlantis-press.com The rate constants for both the forward (synthesis) and reverse (hydrolysis) reactions increase with the concentration of the acid catalyst, up to a certain point (e.g., around 5 wt% for sulfuric acid), after which further increases have little effect. researchgate.net
While homogeneous catalysts like sulfuric acid are effective, they can cause corrosion and are difficult to separate from the product mixture. atlantis-press.com This has led to research into solid acid catalysts, such as perfluorinated sulfonic acid resins (like Nafion-H), which offer advantages like easier separation, reusability, and reduced corrosion problems. atlantis-press.comresearchgate.net These solid catalysts have been shown to be active and stable for the preparation of peroxyacetic acid. researchgate.net
Table 2: Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| Acetaldehyde | CH₃CHO |
| Acetic Acid | CH₃COOH |
| Acetic Anhydride | (CH₃CO)₂O |
| Acetyl Chloride | CH₃COCl |
| Hydrogen Peroxide | H₂O₂ |
| Methanesulphonic Acid | CH₄O₃S |
| Nafion-H | (C₇HF₁₃O₅S)ₙ(C₂F₄)ₘ |
| This compound | Mixture |
| Peroxyacetic Acid | CH₃CO₃H |
| Sodium Perborate | NaBO₃ |
| Sodium Percarbonate | 2Na₂CO₃·3H₂O₂ |
| Sulfuric Acid | H₂SO₄ |
Water Content Effects on Equilibrium State
This compound is an aqueous equilibrium mixture of peroxyacetic acid (PAA), hydrogen peroxide (H₂O₂), and acetic acid (CH₃COOH). epa.govmbaa.comresearchgate.net The core of this system is a reversible chemical reaction:
H₂O₂ + CH₃CO₂H ⇌ CH₃CO₃H + H₂O wikipedia.orgbiosafesystems.com
The water content plays a critical role in the position of this equilibrium. According to Le Chatelier's principle, the addition of water to the system will shift the equilibrium to the left, favoring the formation of acetic acid and hydrogen peroxide from the hydrolysis of peroxyacetic acid. stackexchange.comevonik.com Conversely, generating a solution with a lower water content can be achieved by using reactants like acetyl chloride or acetic anhydride. wikipedia.org
Commercially available stabilized solutions of peracetic acid are designed for stability during storage. evonik.com However, when these concentrated solutions are diluted with water for application, the equilibrium is disturbed. evonik.commt.com This dilution leads to the hydrolysis of PAA and the establishment of a new, lower-concentration equilibrium state over a period that can range from hours to days. biosafesystems.comecetoc.org The rate of re-equilibration can be slow at room temperature without a catalyst, sometimes taking weeks in low-concentration consumer-grade mixtures. wikipedia.org The stability of the diluted solution is also reduced, with decomposition accelerated by factors such as higher temperatures and the presence of impurities. evonik.com It has been noted that fluctuations in pH, which can be caused by lower water hardness levels, also cause the equilibrium between peracetic acid and hydrogen peroxide to shift. mdpi.com
Characterization of Multicomponent Equilibrium Systems
Characterizing multicomponent systems like this compound involves the selective quantification of each primary component: peroxyacetic acid, hydrogen peroxide, and acetic acid. evonik.comd-nb.info Given that these components coexist in a dynamic equilibrium, analytical methods must be able to distinguish between them accurately. d-nb.infoosha.gov
Quantification of Peroxyacetic Acid in Equilibrium Solutions
Several methods are employed for the quantification of peroxyacetic acid in equilibrium solutions, with redox titration being a traditional and widely used technique. d-nb.info
Titrimetric Methods: A common approach involves a two-step titration. Since both PAA and hydrogen peroxide are strong oxidants, the interference from H₂O₂ must be addressed. d-nb.info
In the first step, hydrogen peroxide is selectively titrated with an oxidant like cerium(IV) sulfate (B86663) or potassium permanganate. d-nb.infoevonik.comevonik.com
After the H₂O₂ is consumed, an excess of potassium iodide (KI) is added to the solution. PAA oxidizes the iodide to iodine (I₂). evonik.comfao.org
The liberated iodine is then titrated with a standard solution of sodium thiosulfate (B1220275), allowing for the calculation of the original PAA concentration. evonik.comfao.org
An alternative titrimetric method relies on the large difference between the pKa values of peracetic acid (pKa ≈ 8.2) and acetic acid (pKa ≈ 4.75). wikipedia.orgmt.com This allows for the determination of both acids in a single acid-base titration with a strong base like sodium hydroxide (B78521) (NaOH), which can be monitored potentiometrically. mt.com
Colorimetric and Spectrophotometric Methods: For lower concentrations of PAA, colorimetric methods are often preferred. evonik.com
DPD Method: The N,N-diethyl-p-phenylenediamine (DPD) method, commonly used for measuring chlorine, can be adapted for PAA. PAA rapidly oxidizes iodide to iodine, which then reacts with the DPD indicator to produce a pink color whose intensity is proportional to the PAA concentration. envirotech.comenvirotech.com Hydrogen peroxide does not significantly interfere if the analysis is completed quickly (e.g., within 30-60 seconds). envirotech.comenvirotech.com
ABTS Method: The reagent 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) is selectively oxidized by PAA to form a stable, intensely green radical cation. evonik.comnih.gov The concentration can be determined by measuring the absorbance of this colored product with a spectrophotometer at a specific wavelength, typically around 405 nm. evonik.commdpi.com
Voltammetry: Electrochemical methods, such as cathodic voltammetry, have also been developed for the quantitative determination of PAA. asiapharmaceutics.info A linear relationship has been observed between PAA concentration and the peak current in a specific concentration range. asiapharmaceutics.info
The following table summarizes findings on the limits of quantification for various PAA measurement methods.
| Method | Reagent(s) | Limit of Quantification (LOQ) | Max Concentration Determined | Reference |
| TiO-Ox & DPD/I⁻ | Titanium oxide oxalate (B1200264), N,N-diethyl-p-phenylenediamine, Iodide | 4.6 µg·L⁻¹ | 2.5 mg·L⁻¹ | nih.gov |
| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) | 42.5 µg·L⁻¹ | 30 mg·L⁻¹ | nih.gov |
| Voltammetry | Carbositall rotating electrode | 3.97 × 10⁻⁵ mol/L | 12.50 × 10⁻⁵ mol/L | asiapharmaceutics.info |
Quantification of Hydrogen Peroxide in Equilibrium Solutions
The quantification of hydrogen peroxide in the presence of peracetic acid is crucial for characterizing the equilibrium mixture.
Titrimetric Methods: The most common method for determining hydrogen peroxide is the first step of the two-step redox titration used for PAA analysis. evonik.com Hydrogen peroxide is titrated directly with a standard solution of cerium(IV) sulfate, typically using a ferroin (B110374) indicator, before the PAA is analyzed. evonik.comsigmaaldrich.com This reaction is selective for H₂O₂ under specific conditions (e.g., ice cooling in an acidic medium). evonik.com
Colorimetric Methods: Colorimetric methods can also be employed for hydrogen peroxide quantification.
Titanium Oxalate Method: A combination of colorimetric reactions can be used to quantify both peroxides. Titanium oxide oxalate (TiO-Ox) reacts specifically with H₂O₂ to form a colored complex that can be measured spectrophotometrically at 400 nm. nih.gov This allows for the determination of H₂O₂ before a second reagent is added to measure PAA. nih.gov
DPD Method with Catalyst: The DPD method can be extended to measure hydrogen peroxide. After the initial rapid measurement of PAA, a catalyst is added to activate the hydrogen peroxide, which then reacts with the iodide ion to liberate more iodine. The subsequent increase in color intensity corresponds to the H₂O₂ concentration. envirotech.com
The table below presents data on quantification limits for hydrogen peroxide.
| Method | Reagent(s) | Limit of Quantification (LOQ) | Max Concentration Determined | Reference |
| TiO-Ox & DPD/I⁻ | Titanium oxide oxalate, N,N-diethyl-p-phenylenediamine, Iodide | 9.1 µg·L⁻¹ | 5 mg·L⁻¹ | nih.gov |
| TiO-Ox | Titanium oxide oxalate | 12.7 µg·L⁻¹ | 75 mg·L⁻¹ | nih.gov |
Quantification of Acetic Acid in Equilibrium Solutions
The concentration of acetic acid, the parent acid in the equilibrium, is also a key parameter.
Titrimetric Methods: As mentioned previously, the significant difference in acidity between acetic acid (pKa ≈ 4.75) and peracetic acid (pKa ≈ 8.2) allows for their simultaneous determination via a single potentiometric acid-base titration. mt.compsu.edu During the titration with a strong base, two distinct equivalence points or endpoints are observed on the titration curve, corresponding to the neutralization of the stronger acid (acetic acid) first, followed by the weaker acid (peracetic acid). mt.com
One analytical approach enhances this method by focusing on the primary differential of the pH-titration curve. google.com The distinct peaks in the derivative curve correspond to the endpoints for acetic acid and peracetic acid, allowing for their fractional measurement. google.com This method is well-suited for use with automatic titration equipment. psu.edugoogle.com
Below is a table showing results from a study that validated the simultaneous titration method for acetic acid and peracetic acid.
| Analyte | Mean Concentration (g/kg) | Standard Deviation | Coefficient of Variation (CV%) | Reference |
| Acetic Acid | 59.2 | 7.7 | 13% | psu.edu |
| Peracetic Acid | 100.2 | 13.0 | 13% | psu.edu |
Mechanistic Aspects of Oxidative Reactivity
Fundamental Oxidation Mechanisms of Peroxyacetic Acid
Peroxyacetic acid (CH₃C(O)OOH) is an effective oxidizing agent capable of participating in both electrophilic and radical-mediated oxidation reactions. acs.orgorganicchemistrydata.org Its reactivity stems from the inherent instability of the peroxide bond (O-O), which has a relatively low bond energy, making it susceptible to cleavage. mdpi.com PAA can directly oxidize certain organic compounds, but its oxidative power can be significantly enhanced through activation by methods such as UV irradiation, heat, or the presence of transition metal catalysts. mdpi.commdpi.commdpi.com This activation leads to the formation of various reactive oxygen species (ROS), including hydroxyl radicals, acetyloxyl radicals, and acetylperoxyl radicals. mdpi.commdpi.com
Peroxyacetic acid functions as a selective electrophile, readily reacting with nucleophilic centers in organic molecules. acs.orgnih.gov This electrophilic nature is a key aspect of its direct oxidation mechanism. nih.gov The reactivity of PAA in these pathways is influenced by the electron-donating or electron-withdrawing nature of the substituents on the target organic compound. acs.orgorganicchemistrydata.org Compounds with electron-donating groups exhibit increased reactivity towards PAA. acs.orgresearchgate.net
This electrophilic attack often involves the transfer of an oxygen atom from the peroxyacetic acid molecule to the substrate. nih.gov A prime example of this is the oxidation of sulfur-containing compounds, which show exceptionally high reactivity with PAA. acs.orgresearchgate.net For instance, the thioether group in the amino acid methionine is readily oxidized to a sulfoxide (B87167) by PAA. nih.gov Similarly, the thiol group in cysteine is rapidly oxidized. nih.gov Theoretical calculations have confirmed that PAA acts as an electrophilic oxidant, accepting electrons from the substrate. nih.gov
The reaction pathways for electrophilic oxidation by PAA often result in the formation of oxygen-added products. acs.orgresearchgate.net Common transformations include the epoxidation of alkenes and the Baeyer-Villiger oxidation of ketones to esters. organicchemistrydata.org The selectivity of PAA allows it to target specific functional groups, such as thiol and thioether moieties, while showing limited reactivity towards other biomolecules. nih.gov
The activation of peroxyacetic acid, often through energy input (like UV light) or catalysis (by transition metals), leads to the homolytic cleavage of the weak O-O bond. mdpi.commdpi.com This process initiates a cascade of radical reactions, significantly enhancing the oxidative capacity of the system. mdpi.com The primary radicals formed are the acetyloxyl radical (CH₃C(O)O•) and the hydroxyl radical (•OH). acs.orgdigitellinc.com These primary radicals can then participate in subsequent reactions, leading to the formation of other reactive species. mdpi.comacs.org
Hydroxyl radicals (•OH) are highly reactive and non-selective oxidants that can be generated from peroxyacetic acid through several mechanisms. The photolysis of PAA by UV irradiation is a common method for producing •OH. digitellinc.comresearchgate.net The homolysis of the O-O bond in PAA yields both an acetyloxyl radical and a hydroxyl radical. digitellinc.com
The reaction of PAA with transition metals, particularly Fe(II), is another significant pathway for •OH generation. nih.govnih.gov This process, analogous to the Fenton reaction, can produce a rapid burst of hydroxyl radicals. nih.govnih.gov The reaction is complex and can proceed through the formation of an iron-PAA complex. nih.govresearchgate.net While the reaction between Fe(II) and PAA can produce •OH, some studies suggest that the formation of the acetylperoxyl radical might be a more favored pathway in dark conditions. acs.org The pH of the solution plays a critical role in the efficiency of •OH production from the Fe(II)-PAA reaction, with yields decreasing significantly as the pH increases. nih.govacs.org It's also important to note that the hydrogen peroxide present in commercial PAA solutions can contribute to •OH formation. mdpi.com
The cleavage of the O-O bond in peroxyacetic acid is a primary source of acetyloxyl (CH₃C(O)O•) radicals. mdpi.comdigitellinc.com This can be initiated by energy input or through reactions with transition metal catalysts like cobalt (Co) or iron (Fe). mdpi.comnih.gov The acetyloxyl radical is relatively unstable and can undergo decarboxylation to form a methyl radical (•CH₃). mdpi.com
Acetyloxyl radicals can further react with PAA to generate acetylperoxyl (CH₃C(O)OO•) radicals. mdpi.commdpi.com The hydroxyl radical can also react with PAA to produce the acetylperoxyl radical. mdpi.com In systems activated by cobalt, the decomposition of PAA leads to the formation of acetyloxyl and acetylperoxyl radicals as the main reactive species, with little to no hydroxyl radical formation. mdpi.comnih.gov The acetylperoxyl radical is considered a key reactive species in the degradation of various organic compounds in Co/PAA systems and is a strong oxidant. mdpi.comnih.gov The reaction mechanism is believed to involve an electron transfer from the organic compound to the acetylperoxyl radical. nih.gov
Singlet oxygen (¹O₂), a non-radical but highly reactive form of oxygen, can be generated from the decomposition of peroxyacetic acid. mdpi.com The bimolecular decomposition of acetylperoxyl radicals (CH₃C(O)OO•) can yield singlet oxygen. mdpi.com Additionally, some studies suggest that the reaction of PAA with certain catalysts, such as powdered activated carbon or quinones, can lead to the formation of ¹O₂ through non-radical pathways. nih.govnih.gov
The presence of hydrogen peroxide, which is often found in commercial PAA solutions, can quench singlet oxygen, potentially reducing its oxidative activity. google.com However, technologies have been developed to generate singlet oxygen from peracetate solutions with minimal hydrogen peroxide, enhancing its effectiveness. google.comtappi.org In some catalytic systems, such as those using cobalt ferrite (B1171679) (CoFe₂O₄), singlet oxygen, along with organic radicals, has been identified as a major reactive species responsible for the degradation of pollutants. mdpi.com Conversely, in other CoFe₂O₄/PAA systems, the generation of singlet oxygen was found to be inhibited compared to PAA alone. mdpi.com The formation of ¹O₂ can also be mediated by oxygen vacancies on the surface of catalysts like Co₃O₄. nih.gov
Radical-Mediated Oxidation Pathways
Reaction Kinetics of Peroxyacetic Acid with Organic Compounds
The reaction kinetics of peroxyacetic acid with organic compounds are highly dependent on the structure of the organic molecule. acs.orgresearchgate.net As an electrophile, PAA reacts more readily with compounds that have electron-donating groups. acs.orgresearchgate.net This selectivity results in a wide range of reaction rates, with second-order rate constants spanning nearly ten orders of magnitude, from as low as 3.2 × 10⁻⁶ M⁻¹s⁻¹ to over 1.0 × 10⁵ M⁻¹s⁻¹. acs.orgresearchgate.net
Compounds containing sulfur moieties exhibit particularly high reactivity towards PAA. acs.orgresearchgate.net For example, the amino acids cysteine and methionine react rapidly with PAA. nih.gov The reaction with cysteine is too fast to be easily quantified in a batch reactor, while the second-order rate constant for the reaction with methionine at pH 7 is 4.6 M⁻¹s⁻¹. nih.gov In contrast, many other amino acids show very slow or negligible reactivity. nih.gov
The activation of PAA, for instance with cobalt, can significantly alter the reaction kinetics. In Co/PAA systems, the acetylperoxyl radical is the primary oxidant, and the degradation rates of aromatic compounds are strongly influenced by molecular properties such as ionization potential, suggesting an electron transfer mechanism. nih.gov The reaction rates of PAA with Co(II) and Co(III) ions are also pH-dependent, with rate constants varying significantly across a pH range of 3.0 to 8.2. nih.gov
The following table provides an overview of the second-order rate constants for the reaction of peroxyacetic acid with various organic compounds.
| Compound | Functional Group | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | pH | Reference |
| Methionine | Thioether | 4.6 | 7 | nih.gov |
| Histidine | Imidazole (B134444) | 1.8 | 7 | nih.gov |
| Naproxen (B1676952) | - | 0.0016 | 7 | acs.org |
| Bisphenol A | Phenol | 0.013 | 7 | acs.org |
| Sulfamethoxazole (B1682508) | Amine, Sulfonamide | Varies | 7 | acs.org |
Oxidation of Alkenes (Epoxidation)
Peracetic acid, as a type of peroxyacid, is widely used for the epoxidation of alkenes, a reaction that converts a carbon-carbon double bond into a three-membered cyclic ether known as an epoxide (or oxirane). organic-chemistry.orgaceorganicchem.com This transformation is a form of electrophilic addition where the peroxyacid transfers an oxygen atom to the alkene. aceorganicchem.comlibretexts.org
The mechanism of epoxidation with peracetic acid is a concerted process, meaning all bond-forming and bond-breaking steps occur simultaneously within a single transition state. chemistrysteps.comucalgary.ca The key steps in this mechanism are:
The nucleophilic π-bond of the alkene attacks the electrophilic oxygen of the peroxyacid. chemistrysteps.com
Simultaneously, the weak oxygen-oxygen (O-O) bond of the peroxyacid cleaves. chemistrysteps.com
A new carbon-oxygen double bond forms as the original carbonyl group's π-bond shifts to accept the proton from the hydroxyl group. youtube.com
The original O-H bond breaks, and that oxygen forms the second C-O bond of the epoxide ring. ucalgary.ca
This concerted pathway proceeds through a cyclic transition state, often referred to as the "butterfly mechanism". nih.gov A significant characteristic of this reaction is its stereospecificity. The oxygen atom is added to the same face of the double bond (syn-addition), meaning the stereochemistry of the starting alkene is preserved in the epoxide product. aceorganicchem.comucalgary.ca For instance, a cis-alkene will yield a cis-epoxide, and a trans-alkene will produce a trans-epoxide. chemistrysteps.comlibretexts.org
The rate of epoxidation is influenced by the electronic properties of the alkene. Electron-donating groups on the alkene increase the nucleophilicity of the double bond, thus accelerating the reaction. ucalgary.ca
Table 1: Relative Reactivity of Alkenes in Epoxidation
| Alkene | Relative Rate |
|---|---|
| H₂C=CH₂ (Ethene) | 1 |
| CH₃CH=CH₂ (Propene) | 24 |
| CH₃CH=CHCH₃ (But-2-ene) | 500 |
| (CH₃)₂C=CHCH₃ (2-Methylbut-2-ene) | 6500 |
This table is based on data for epoxidation reactions with peracids and illustrates the effect of alkyl substitution on reaction rates. ucalgary.ca
Oxidation of Sulfur-Containing Organic Species
Peracetic acid is a highly effective oxidant for sulfur-containing organic compounds. researchgate.net Its reactivity is particularly pronounced with nucleophilic sulfur atoms found in species like thiols, thioethers (sulfides), and thiophenes. nih.govresearchgate.net The oxidation typically proceeds in a stepwise manner, yielding sulfoxides and subsequently sulfones. researchgate.netias.ac.in
The reaction mechanism involves the electrophilic attack by the peracetic acid's outer oxygen atom on the electron-rich sulfur atom. researchgate.net For a sulfide (B99878) (R-S-R'), the process is as follows:
Oxidation to Sulfoxide: The sulfide's sulfur atom acts as a nucleophile, attacking the electrophilic oxygen of PAA. This results in the formation of a sulfoxide (R-SO-R') and acetic acid. This first step is generally fast. ias.ac.in
Oxidation to Sulfone: The resulting sulfoxide is less nucleophilic than the initial sulfide. However, it can undergo a second oxidation by another molecule of PAA to form a sulfone (R-SO₂-R'). This step is typically slower than the first oxidation. ias.ac.in
This selective reactivity makes PAA useful in processes like oxidative desulfurization of fuels, where thiophenic compounds are oxidized to increase their polarity, facilitating their removal. researchgate.netgoogle.com Studies have shown that PAA is more effective than hydrogen peroxide alone for such applications, as it can more readily oxidize the less reactive sulfoxides to sulfones. researchgate.net The oxidation of sulfur-containing amino acids such as cysteine and methionine also proceeds rapidly, with the thiol group of cysteine being oxidized to sulfinic and sulfonic acids, and the thioether in methionine being converted to methionine sulfoxide. nih.gov
Oxidation of Nitrogen-Containing Organic Species
The reactivity of peracetic acid with nitrogen-containing organic compounds is more selective compared to its reactions with sulfur compounds. nih.gov Many amino acids show low reactivity towards PAA. However, certain amino acids with nucleophilic functional groups are readily oxidized. nih.gov
Research has demonstrated that cysteine, methionine, and histidine are notable exceptions. nih.gov
Histidine: The imidazole ring of histidine is susceptible to electrophilic attack by PAA, leading to the addition of an oxygen atom. The reaction follows second-order kinetics. nih.gov
Methionine: As discussed previously, the thioether group is the site of oxidation. nih.gov
Cysteine: The thiol group shows very high reactivity. nih.gov
In addition to amino acids, PAA can react with other nitrogenous compounds. A significant reaction occurs with nitrite (B80452) (NO₂⁻), which is common in wastewater. This reaction can lead to the formation of highly reactive nitrogen species (RNS), such as peroxynitrite (ONOO⁻). acs.org These RNS can then participate in the degradation of other pollutants, such as sulfonamide antibiotics, by reacting with aromatic amine groups. acs.org This pathway highlights a complex interaction where a common inorganic anion can significantly alter the oxidative mechanism of PAA. acs.org
Table 2: Reactivity of Selected Amino Acids with Peracetic Acid (PAA)
| Amino Acid | Reactive Site | Reactivity with PAA | Second-Order Rate Constant (M⁻¹s⁻¹) at pH 7 |
|---|---|---|---|
| Cysteine | Thiol (-SH) | Very High | - |
| Methionine | Thioether (-S-CH₃) | High | 4.6 ± 0.2 |
| Histidine | Imidazole Ring | Moderate | 1.8 ± 0.1 |
| Other Amino Acids | Amine/Carboxyl | Sluggish/Low | - |
Data sourced from studies on the oxidation of amino acids by PAA. nih.gov
Degradation of Recalcitrant Organic Pollutants
Peracetic acid is increasingly utilized in Advanced Oxidation Processes (AOPs) for the degradation of recalcitrant organic pollutants—compounds that resist conventional treatment methods. mdpi.comscljs1975.com PAA's effectiveness stems from two primary mechanisms: direct oxidation and the generation of highly reactive radicals upon activation. mdpi.com
Direct Oxidation: With a high redox potential (up to 1.96 V), PAA can directly oxidize a range of organic compounds. mdpi.commdpi.com This is particularly effective for molecules with electron-rich moieties, such as phenolic groups or double bonds. researchgate.net
Radical-Based Oxidation: PAA can be activated by various means—such as transition metals (e.g., cobalt, iron), UV light, or heat—to generate a cocktail of potent radicals. mdpi.commdpi.com The relatively weak O-O bond in PAA (bond energy ~159 kJ/mol) makes it more susceptible to cleavage than hydrogen peroxide. acs.org The activation process can generate several reactive species, including:
Hydroxyl radicals (HO•)
Acetoxy radicals (CH₃C(O)O•)
Acetylperoxyl radicals (CH₃C(O)OO•)
These radicals are powerful oxidizing agents that can degrade a wide spectrum of persistent pollutants, including pharmaceuticals, pesticides, and industrial chemicals. scljs1975.commdpi.comacs.org For example, the CoFe₂O₄/PAA system has been shown to effectively degrade ofloxacin (B1677185), primarily through the action of organic radicals and singlet oxygen. mdpi.com Similarly, ruthenium(III) has been found to be a highly effective catalyst for activating PAA to degrade micropollutants like sulfamethoxazole, with acetyl(per)oxyl radicals being the dominant reactive species. acs.org
Reactivity of Hydrogen Peroxide in Oxidative Processes
Direct Oxidation Reactions
Hydrogen peroxide can directly oxidize a variety of organic and inorganic compounds, although its reactivity can sometimes be lower than that of peracetic acid. researchgate.netresearchgate.net In the context of desulfurization, for example, H₂O₂ is effective at oxidizing sulfides to sulfoxides but is less efficient than PAA at the subsequent oxidation of sulfoxides to sulfones without a catalyst. researchgate.netias.ac.in
The direct oxidation potential of H₂O₂ is harnessed in various applications. It is a key component in some oxidative desulfurization processes where, in the presence of an acid like acetic acid, it forms peracetic acid in situ, which then acts as the primary oxidant. researchgate.net
Catalytic Decomposition to Reactive Oxygen Species
A major role of hydrogen peroxide in environmental applications is its use in Advanced Oxidation Processes (AOPs) where it is catalytically decomposed to generate highly reactive oxygen species (ROS). scljs1975.com The most important of these is the hydroxyl radical (HO•), one of the most powerful oxidizing agents known.
This decomposition can be initiated by several methods:
Transition Metal Catalysis (Fenton-like reactions): Metal ions, particularly iron(II), can react with H₂O₂ to produce hydroxyl radicals. This is the basis of the classic Fenton reaction. Other transition metals can also catalyze this decomposition. mdpi.com
UV Irradiation (Photolysis): The cleavage of the O-O bond in H₂O₂ can be induced by UV light to form hydroxyl radicals. mdpi.com
These generated radicals are non-selective and can rapidly degrade a vast range of recalcitrant organic pollutants that are resistant to direct oxidation by H₂O₂ or PAA alone. mdpi.commdpi.com While PAA can also be activated to form radicals, the activation of H₂O₂ to form hydroxyl radicals is a cornerstone of many AOPs used for water and wastewater treatment. scljs1975.com
Table 3: Comparison of Peracetic Acid and Hydrogen Peroxide Properties
| Property | Peracetic Acid (PAA) | Hydrogen Peroxide (H₂O₂) |
|---|---|---|
| Redox Potential (E⁰) | ~1.06 - 1.96 V mdpi.com | ~1.77 - 1.80 V nih.govacs.org |
| O-O Bond Energy | ~159 kJ/mol acs.org | ~213 kJ/mol acs.org |
| Primary Radical Species (upon activation) | CH₃C(O)O•, CH₃C(O)OO•, HO• mdpi.commdpi.com | HO• |
This table summarizes key chemical properties relevant to the oxidative reactivity of PAA and H₂O₂.
Decomposition Kinetics and Stability Profile
Thermal Decomposition of Peroxyacetic Acid Solutions
The spontaneous breakdown of peroxyacetic acid in aqueous solutions is a critical factor in determining the shelf-life and efficacy of Oxonia Active. This decomposition is primarily a first-order reaction, meaning the rate of decomposition is directly proportional to the concentration of PAA. researchgate.netscielo.brscite.aimaua.br The process is significantly influenced by temperature. researchgate.netscielo.brscite.aiplapiqui.edu.ar
Influence of Temperature on Decomposition Rate
An increase in temperature accelerates the thermal decomposition of peroxyacetic acid. researchgate.netplapiqui.edu.arresearchgate.net For instance, studies have shown that at 45°C, the concentration of PAA was halved in 72 hours, whereas at 25°C, the loss over 240 hours was only 33%. researchgate.netplapiqui.edu.ar This highlights the significant role temperature plays in the stability of PAA solutions. researchgate.netplapiqui.edu.ar The decomposition rate constants, which quantify the speed of the reaction, have been observed to increase with rising temperatures. researchgate.netscielo.brscite.aimaua.brscielo.br
Below is a table illustrating the effect of temperature on the decomposition rate constant (k) of peroxyacetic acid in aqueous solutions.
| Temperature (°C) | Decomposition Rate Constant (k) (h⁻¹) |
| 25 | 1.71 x 10⁻³ |
| 35 | Not specified |
| 40 | Not specified |
| 45 | 9.64 x 10⁻³ |
This table is based on data from studies on the decomposition kinetics of peroxyacetic acid solutions and is intended for illustrative purposes. researchgate.netscielo.brscite.aimaua.brscielo.br
The relationship between temperature and the decomposition rate constant can be described by the Arrhenius equation, which is a fundamental formula in chemical kinetics. researchgate.netscielo.brmaua.brscielo.br
Activation Energy Determination for Decomposition
The activation energy (Ea) is the minimum amount of energy required for a chemical reaction to occur. For the decomposition of peroxyacetic acid, the activation energy can be determined from the Arrhenius plot, which graphs the natural logarithm of the rate constant (ln(k)) against the inverse of the temperature (1/T). rsc.org The slope of this plot is equal to -Ea/R, where R is the universal gas constant.
Studies have reported activation energies for the decomposition of PAA in aqueous solutions to be in the range of 58.36 kJ/mol to 72.89 kJ/mol, depending on the pH of the solution. plapiqui.edu.arresearchgate.net One study determined the activation energy to be 66.20 kJ/mol for a commercial PAA formulation. researchgate.netscielo.brscite.aimaua.brscielo.br Another study estimated a value between 30-34 kcal/mole for the vapor phase decomposition. cdnsciencepub.com
Catalytic Decomposition Pathways
The decomposition of peroxyacetic acid can be significantly accelerated by the presence of catalysts. This is a crucial consideration for the storage and application of this compound, as contact with certain materials can compromise its stability.
Role of Transition Metal Ions (e.g., Iron) in Decomposition
Transition metal ions are known to be potent catalysts for the decomposition of peroxyacetic acid. mdpi.comscribd.comenvirotech.comacs.orgresearchgate.net Ions such as iron (Fe²⁺/Fe³⁺), copper (Cu²⁺), cobalt (Co²⁺), and manganese (Mn²⁺) can significantly increase the rate of degradation. mdpi.comresearchgate.netresearchgate.netcore.ac.ukresearchgate.net The catalytic activity of these metal ions generally follows the order Mn²⁺ > Co²⁺ > Fe³⁺ > Cu²⁺ > Cr³⁺. researchgate.netresearchgate.net
The mechanism involves the metal ion participating in redox cycles, which generates reactive radical species and accelerates the breakdown of PAA. mdpi.comresearchgate.net For example, iron ions can react with PAA to form various radicals and potentially high-valent iron species like Fe(IV), which are highly reactive. mdpi.comresearchgate.net This catalytic effect is so pronounced that even contact with materials like soft metals (iron, copper, zinc) can lead to rapid decomposition, producing oxygen gas and heat in an autocatalytic process. envirotech.com For this reason, it is recommended that undiluted PAA products only come into contact with stainless steel or compatible plastics. envirotech.comgoogle.com
The table below summarizes the catalytic activity of various transition metals on PAA decomposition.
| Metal Ion | Catalytic Activity |
| Manganese (Mn²⁺) | High |
| Cobalt (Co²⁺) | High |
| Iron (Fe³⁺) | Moderate |
| Copper (Cu²⁺) | Moderate |
| Chromium (Cr³⁺) | Low |
| Nickel (Ni²⁺) | Low |
This table is a qualitative summary based on available research. researchgate.netresearchgate.net
Impact of Surface Catalysis on Stability
The decomposition of peroxyacetic acid can also be catalyzed by contact with various surfaces, a process known as heterogeneous catalysis. The nature of the surface plays a critical role in the stability of PAA solutions. Studies have shown that the pyrolysis of peroxyacetic acid can be heterogeneous, with the reaction rate being enhanced when the surface-to-volume ratio is increased by packing the reaction vessel with materials like pyrex glass wool. cdnsciencepub.com The composition of the surface is also a key factor; for instance, modified hematite (B75146) (an iron oxide) has been shown to have catalytic activity in the degradation of contaminants by activating PAA. acs.org This underscores the importance of material compatibility in the storage and handling of this compound to prevent premature degradation.
Photolytic Degradation of Peroxyacetic Acid
Peroxyacetic acid can undergo degradation when exposed to ultraviolet (UV) light, a process known as photolysis. mdpi.comacs.orgnih.govabes-dn.org.brcopernicus.orgdigitellinc.com UV irradiation provides the energy to break the weak oxygen-oxygen bond in the PAA molecule, generating highly reactive radical species. mdpi.commdpi.com These species include hydroxyl radicals (•OH) and organic radicals such as CH₃C(O)O• and CH₃C(O)OO•. mdpi.comacs.orgnih.govmdpi.com
The efficiency of photolysis is dependent on the wavelength of the UV light and the pH of the solution. rsc.org The anionic form of PAA (PAA⁻), which is more prevalent at higher pH, has a higher molar absorption coefficient at 254 nm and thus a faster photolysis rate than the neutral form (PAA⁰). rsc.org The quantum yield, a measure of the efficiency of a photochemical process, is also high for both the neutral and anionic species of PAA under UV irradiation at 254 nm. acs.orgnih.govresearchgate.net The generated radicals can then participate in further reactions, leading to the degradation of PAA and other organic compounds present in the solution. acs.orgnih.govrsc.org
Influence of pH on Peroxyacetic Acid and Hydrogen Peroxide Stability
The pH of an aqueous solution is a primary determinant of the stability of both peroxyacetic acid and hydrogen peroxide. Generally, acidic conditions enhance the stability of the solution, while neutral to alkaline conditions accelerate decomposition. google.comproakademia.eu
Peroxyacetic Acid (PAA) Stability: Peroxyacetic acid is most stable in acidic solutions. ecetoc.org The decomposition rate increases as the pH rises, with a significant acceleration observed in alkaline conditions. google.com Spontaneous decomposition becomes the predominant mechanism of degradation at a pH range of 5.5 to 10.2. scielo.brplapiqui.edu.ar The maximum rate of spontaneous decomposition occurs at a pH of 8.2, which corresponds to the pKa of peroxyacetic acid. oecd.orgresearchgate.net At this pH, the peracid anion, which is a key participant in the decomposition reaction, is present in high concentration. researchgate.net In contrast, solutions with a pH between 2.0 and 3.0 exhibit much greater stability. scielo.br For instance, stabilized peracetic acid solutions containing about 1 wt % PAA typically have a pH of about 1-3, which promotes long-term stability. google.com Decomposition in alkaline environments or in the presence of metal ions can lead to the degradation of PAA into acetic acid and oxygen. ecetoc.org
Hydrogen Peroxide (H₂O₂) Stability: Similar to PAA, hydrogen peroxide is significantly more stable in acidic environments. proakademia.euwikipedia.org Commercial H₂O₂ solutions are typically adjusted to a pH below 5 to ensure stability. evonik.com The optimal pH range for pure hydrogen peroxide stability is below 4.5. evonik.com As the pH increases above 5, the rate of decomposition, which yields water and oxygen, rises sharply. evonik.comwikipedia.org In highly alkaline solutions (e.g., pH 11.5-12), a noticeable decrease in H₂O₂ concentration can occur over a few hours. researchgate.net The presence of heavy metal traces can catalyze this decomposition, and this catalytic activity is more pronounced at higher pH levels where insoluble metal hydroxides may form. allenpress.com
The following table presents research findings on the decomposition rate constants of peroxyacetic acid at various pH values and temperatures.
Table 1: Influence of pH and Temperature on Peroxyacetic Acid Decomposition Rate Constant (k)
| pH | Temperature (°C) | Decomposition Rate Constant (k) (h⁻¹) | Source |
|---|---|---|---|
| 3.11 | 25 | 2.08 x 10⁻³ | researchgate.net |
| 3.11 | 45 | 9.44 x 10⁻³ | researchgate.net |
| 5.0 | 25 | 2.61 x 10⁻³ | researchgate.net |
| 5.0 | 45 | 16.69 x 10⁻³ | researchgate.net |
| 7.0 | 25 | 7.50 x 10⁻³ | researchgate.net |
| 7.0 | 45 | 47.63 x 10⁻³ | researchgate.net |
This table is interactive. You can sort and filter the data.
Stabilizer Chemistry and Mechanisms for Enhanced Solution Stability
To counteract the inherent instability of peroxyacetic acid and hydrogen peroxide solutions, especially in the presence of impurities, chemical stabilizers are added to commercial formulations like this compound. usda.govgoogle.com These stabilizers are crucial for maintaining the concentration of the active ingredients during storage and use. googleapis.com
The primary mechanism by which these solutions decompose, aside from pH effects, is through catalysis by transition metal ions such as iron, copper, and manganese. google.comd-nb.inforesearchgate.net Even trace amounts of these metals can significantly accelerate the decomposition of both PAA and H₂O₂. evonik.comd-nb.info Therefore, the principal function of most stabilizers is to inactivate these catalytic metal ions. fao.org This is typically achieved through chelation or sequestration, where the stabilizer molecule binds to the metal ion, forming a stable complex that prevents the ion from participating in decomposition reactions. google.comgoogle.com
Common classes of stabilizers used in peroxyacetic acid solutions include:
Phosphonates and Phosphonic Acids: This is a widely used class of stabilizers. google.com A prominent example is 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP). fao.orggoogle.comsnowpure.com These compounds are effective chelating agents that sequester metal ions. google.com Aminophosphonic acids, another type, are thought to function not only by chelation but also by stabilizing the higher oxidation state of iron (Fe³⁺), which is less reactive in decomposition pathways. rsc.org
Dicarboxylic and Aminocarboxylic Acids: Dipicolinic acid (DPA) is a well-known stabilizer in this category. google.comd-nb.info It effectively complexes with transition metals, thereby inhibiting their catalytic activity.
Phosphates: Pyrophosphoric acid and various pyrophosphates are also employed as stabilizers. google.comgoogle.com
The selection and concentration of these stabilizers are optimized to ensure long-term stability. For instance, studies have shown that dilute PAA solutions containing HEDP as a stabilizer exhibit excellent stability over extended periods, even at elevated temperatures. google.com The presence of these chelating agents suppresses metal ion-catalyzed reactions, thus preserving the concentrations of both peroxyacetic acid and hydrogen peroxide in the equilibrium mixture. scribd.com
Analytical Methodologies for Peroxyacetic Acid and Hydrogen Peroxide Quantification
Spectrophotometric and Colorimetric Detection Methods
Spectrophotometric and colorimetric methods are widely used for determining the concentration of PAA and H₂O₂, particularly at low levels typical in environmental analysis and disinfection applications. d-nb.info These methods rely on chemical reactions that produce a colored product, the absorbance of which is measured and correlated to the concentration of the target analyte according to the Beer-Lambert law. d-nb.info
DPD-Based Colorimetric Techniques
A prevalent colorimetric method for PAA quantification is adapted from the U.S. EPA-approved method for chlorine analysis, which uses N,N-diethyl-p-phenylenediamine (DPD). polimi.itresearchgate.net In this technique, PAA oxidizes iodide (I⁻) to iodine (I₂). The resulting iodine then reacts with the DPD indicator to produce a pink- or magenta-colored species, the intensity of which is proportional to the PAA concentration. polimi.ithach.com The absorbance of this colored product is typically measured at a wavelength of 515 nm or 530 nm. polimi.itnih.govdtu.dk
While hydrogen peroxide can also oxidize iodide, the reaction is significantly slower than that of PAA, allowing for a degree of selectivity. polimi.it To determine the total peroxide concentration (PAA + H₂O₂), ammonium (B1175870) molybdate (B1676688) can be added as a catalyst to accelerate the reaction between H₂O₂ and iodide. polimi.itresearchgate.net
A more advanced approach allows for the simultaneous quantification of both PAA and H₂O₂. This involves a dichromic reaction where titanium oxide oxalate (B1200264) (TiO-Ox) is first added to the sample. nih.govresearchgate.netnih.gov TiO-Ox selectively reacts with H₂O₂ to form a stable complex that can be measured photometrically at 400 nm. nih.govdtu.dkmdpi.com Subsequently, DPD and iodide are added to the same solution. The PAA reacts with the iodide and DPD to form the characteristic pink color, which is measured at 515 nm. nih.govnih.govmdpi.com This sequential addition of reagents in a single sample allows for the distinct measurement of both compounds without mutual interference. nih.govnih.gov
Photometric Analysis for Low Concentrations
For the analysis of very low concentrations of PAA, several photometric methods are suitable. The DPD method itself is effective for concentrations in the range of approximately 0.1 to 1.65 mg/L for PAA. polimi.it
Another sensitive method utilizes the reagent 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid), commonly known as ABTS. evonik.com PAA selectively oxidizes the colorless ABTS to an intensely green-colored radical cation, which is measured photometrically. evonik.comevonik.com This method is linear for PAA concentrations in the range of 0.2 to 10 mg/L, with a preferred measurement wavelength of 405 nm. evonik.comevonik.com
Far-ultraviolet (FUV) absorption spectroscopy presents another advanced, reagent-free option for the direct and simultaneous determination of PAA, H₂O₂, and acetic acid. acs.orgnih.gov This technique measures the distinct absorption bands of the three compounds in the 180-220 nm region. acs.org The only sample preparation required is dilution to bring the H₂O₂ concentration below 0.2 wt%. acs.orgnih.gov This method has reported detection limits as low as 0.002 wt% for PAA. acs.org
| Method | Principle | Reagents | Wavelength | Typical Range (PAA) | Reference |
|---|---|---|---|---|---|
| DPD/Iodide | PAA oxidizes I⁻ to I₂, which reacts with DPD to form a pink product. | N,N-diethyl-p-phenylenediamine (DPD), Potassium Iodide (KI) | 515 nm or 530 nm | 0.1–1.65 mg/L | polimi.it |
| TiO-Ox + DPD/I⁻ | Sequential reaction: H₂O₂ reacts with TiO-Ox (400 nm), then PAA reacts with DPD/I⁻ (515 nm). | Titanium oxide oxalate (TiO-Ox), DPD, KI | 400 nm (H₂O₂) & 515 nm (PAA) | LOQ: 4.6 µg/L; Max: 2.5 mg/L | nih.govnih.gov |
| ABTS | PAA oxidizes colorless ABTS to a green radical cation. | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) | 405 nm | 0.2–10 mg/L | evonik.comevonik.com |
| Far-UV Spectroscopy | Direct measurement of absorbance bands of PAA, H₂O₂, and Acetic Acid. | None (dilution only) | 180–220 nm | LOD: 0.002 wt% | acs.orgnih.gov |
Titrimetric Analysis Techniques
Titration is a classical and robust method for quantifying higher concentrations of PAA and H₂O₂, often used for analyzing concentrated commercial products. d-nb.infoevonik.com These methods involve the quantitative reaction of the analyte with a standardized titrant solution to a visually or instrumentally determined endpoint.
Iodometric Titration for Peroxyacetic Acid
Iodometric titration is the standard method for determining PAA concentration. mt.com The fundamental principle involves the oxidation of an excess of potassium iodide (KI) by PAA in an acidic solution, which liberates an equivalent amount of iodine (I₂). acs.orgevonik.com
The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃). evonik.comhiranuma.com A starch solution is typically used as an indicator. The starch forms a dark blue-black complex with iodine, and the titration endpoint is reached when this color disappears as the last of the iodine is consumed by the thiosulfate. evonik.comnih.gov A significant challenge with this method is that hydrogen peroxide also reacts with iodide, necessitating its prior removal or quantification to prevent interference. d-nb.infomt.com
Ceric Sulfate (B86663) Titration for Hydrogen Peroxide
The ceric sulfate titration method is highly selective for the determination of hydrogen peroxide in the presence of peroxyacetic acid. solvay.comgalgo.co.uk The procedure is conducted in a cold, acidic medium, typically using sulfuric acid and ice, to minimize the potential for PAA to interfere and to prevent the thermal decomposition of the peroxides. evonik.comsolvay.comreddit.com
During the titration, hydrogen peroxide is oxidized by a standard solution of ceric(IV) sulfate. evonik.comsolvay.com Ferroin (B110374) is employed as the redox indicator. The endpoint is signaled by a distinct color change from orange or salmon-pink to a persistent light blue. nih.govsolvay.com Peracetic acid does not interfere with this reaction under the specified cold, acidic conditions. galgo.co.uk
Sequential Titration Protocols
To efficiently analyze solutions containing both PAA and H₂O₂, a sequential titration protocol is commonly employed on a single sample aliquot. evonik.comevonik.comnih.gov This approach, often considered the standard for concentrated products, combines the principles of ceric sulfate and iodometric titrations. evonik.comevonik.com
The procedure is performed in two distinct steps:
Hydrogen Peroxide Titration : The sample is first placed in a flask with ice and dilute sulfuric acid. evonik.com A few drops of ferroin indicator are added, and the solution is titrated with a standard ceric sulfate solution until the endpoint color change from orange to light blue is observed. The volume of titrant used corresponds to the amount of hydrogen peroxide in the sample. evonik.comnih.gov
Peroxyacetic Acid Titration : Immediately following the H₂O₂ endpoint, an excess of potassium iodide solution is added to the same flask. evonik.comnih.gov The PAA present in the solution oxidizes the iodide to iodine, causing the solution to turn a dark brown color. This liberated iodine is then immediately titrated with a standard sodium thiosulfate solution. evonik.com The endpoint is typically sharpened by adding a starch indicator near the end of the titration, with the final color change being from dark blue to the bright orange color of the post-H₂O₂ titration solution. evonik.com
This sequential procedure provides a reliable and accurate determination of both active components from a single measurement. acs.orgevonik.com
| Step | Analyte | Titrant | Indicator | Endpoint Color Change | Reference |
|---|---|---|---|---|---|
| 1 | Hydrogen Peroxide (H₂O₂) | Cerium(IV) Sulfate | Ferroin | Orange to Light Blue | evonik.comnih.gov |
| 2 | Peroxyacetic Acid (PAA) | Sodium Thiosulfate | Starch (added after KI) | Dark Brown/Blue to Bright Orange | evonik.comnih.gov |
Chromatographic Separation and Detection Methods
Chromatographic techniques are instrumental in the precise and simultaneous quantification of peroxyacetic acid (PAA) and hydrogen peroxide (H₂O₂) in various matrices. These methods offer high selectivity and sensitivity, overcoming the interferences often encountered with wet chemical techniques. d-nb.info
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) has emerged as a robust method for the simultaneous determination of peroxyacetic acid and hydrogen peroxide. acs.org This technique typically involves a derivatization step to convert the peroxides into stable, UV-active compounds that can be readily separated and detected.
A common approach involves the successive and quantitative reaction of PAA with methyl p-tolyl sulfide (B99878) (MTS) and hydrogen peroxide with triphenylphosphine (B44618) (TPP). nih.gov This reaction yields the corresponding sulfoxide (B87167) (MTSO) and phosphine (B1218219) oxide (TPPO). nih.gov These derivatives are then separated on a reversed-phase HPLC column with a gradient elution, often using a mixture of acetonitrile (B52724) and water. acs.org The detection is typically performed using a UV detector. nih.gov
The reaction kinetics of the derivatization process are crucial for accurate quantification. The reaction between PAA and MTS is significantly faster than the reaction of hydrogen peroxide with MTS, allowing for selective derivatization. nih.gov Similarly, the subsequent reaction of the remaining hydrogen peroxide with TPP is also well-defined. nih.gov This method is noted for its accuracy and reliability, with the ability to store derivatized samples for at least a week before analysis without significant degradation. acs.org
Key parameters for a typical HPLC analysis of PAA and H₂O₂ are summarized in the table below.
| Parameter | Value/Condition | Source |
| Derivatization Reagents | Methyl p-tolyl sulfide (MTS) for PAA, Triphenylphosphine (TPP) for H₂O₂ | nih.gov |
| Column | Reversed-phase C18 | acs.org |
| Mobile Phase | Acetonitrile/water gradient | acs.org |
| Detection | UV Spectrophotometry | nih.gov |
| Method Quantification Limit (PAA) | 0.8 µM | nih.gov |
| Method Quantification Limit (H₂O₂) | 6.0 µM | nih.gov |
This HPLC method has been successfully applied to analyze real-world samples, such as those from brewery disinfection processes, showing excellent correlation with traditional titration methods. nih.gov
Gas Chromatography (GC)
Gas Chromatography (GC) is another technique that has been explored for the determination of peroxyacetic acid. However, the inherent instability of peroxyacetic acid presents challenges for direct GC analysis. chromforum.org Therefore, derivatization is a common strategy to ensure the compound can be volatilized and separated without decomposition. osha.gov
One approach involves the selective oxidation of methyl p-tolyl sulfide (MTS) by peroxyacetic acid to form the corresponding sulfoxide (MTSO). d-nb.info The resulting MTSO can then be extracted and analyzed by GC. d-nb.info This method, however, may require an extraction step, for instance with chloroform, which can potentially reduce the accuracy of the measurement. d-nb.info
For the analysis of gas-phase peroxyacetic acid, air samples can be collected using a cassette containing a quartz fiber filter coated with titanium oxysulfate, followed by an impinger with a solution of methyl p-tolyl sulfide (MTS). The collected derivatives are then analyzed by GC with a flame ionization detector (FID). osha.gov
Emerging Analytical Techniques and Sensors
Recent advancements have led to the development of novel analytical techniques and sensors for the rapid and selective quantification of peroxyacetic acid and hydrogen peroxide, offering alternatives to traditional chromatographic methods.
Electrochemical Sensors are a promising technology. Amperometric sensors, for example, measure the current generated by the oxidation or reduction of PAA and H₂O₂ at an electrode surface. researchgate.net By carefully selecting the electrode material (such as platinum or gold) and applying a specific potential, it is possible to selectively measure one compound in the presence of the other. researchgate.net Some advanced sensors utilize a triple-pulse amperometric approach to achieve independent signals for PAA and H₂O₂, with detection limits in the millimolar range. researchgate.net There are also commercially available membrane-covered amperometric sensors designed for the specific measurement of peracetic acid, which are not cross-sensitive to high concentrations of hydrogen peroxide. roycewater.co.za
Biosensors represent another innovative approach. These devices utilize biological components, such as enzymes, for the detection of specific analytes. A reversible, reagentless optical biosensor has been developed using horseradish peroxidase (HRP) entrapped in a polyacrylamide gel. nih.gov This biosensor can determine both hydrogen peroxide and peracetic acid, with a linear response range from 2x10⁻⁷ to 1.5x10⁻⁵ M in continuous mode. nih.gov
The table below summarizes some of the key characteristics of these emerging analytical techniques.
| Technique | Principle | Key Features | Source |
| Electrochemical Sensors | Amperometric measurement of oxidation/reduction currents. | Selective detection by controlling electrode potential; suitable for real-time monitoring. | researchgate.net |
| Biosensors | Enzymatic reaction with horseradish peroxidase (HRP). | High sensitivity and selectivity; reusable and stable for extended periods. | nih.gov |
These emerging technologies offer the potential for more rapid, portable, and automated analysis of Oxonia Active's key components, complementing the established chromatographic methods.
Environmental Fate and Transformation Pathways of Peroxyacetic Acid and Hydrogen Peroxide
Abiotic Degradation in Aquatic Environments
In aquatic settings, the persistence of peroxyacetic acid and hydrogen peroxide is limited due to several abiotic degradation mechanisms.
The stability of peroxyacetic acid in water is highly dependent on pH. Hydrolysis, the primary degradation pathway, breaks PAA down into acetic acid and hydrogen peroxide. researchgate.net The rate of this reaction accelerates with increasing pH. epa.gov For instance, at a temperature of 20°C, the hydrolysis half-life for a 2% PAA solution is approximately one week at pH 4.4, but decreases to less than a day at pH 7. epa.gov Further studies have shown half-lives of 48 hours at both pH 4 and 7, which dramatically shortens to 3.6 hours at pH 9. epa.gov In seawater, the degradation is even more rapid, with a reported half-life of 7 to 20 minutes. epa.gov
Hydrogen peroxide is also unstable in aqueous solutions, with its decomposition rate increasing under alkaline conditions and in the presence of catalysts like transition metals. atamankimya.com It is most stable at a pH of approximately 3.5-4.5. atamankimya.com The degradation of hydrogen peroxide in natural river waters shows variability based on concentration, with half-lives ranging from 2.5 days to over 20 days. mdpi.com
Table 1: Hydrolysis Half-Life of Peroxyacetic Acid at Various pH Levels
| pH | Half-Life (at 25°C) | Reference |
| 4 | 48 hours | epa.gov |
| 7 | 48 hours | researchgate.netepa.gov |
| 9 | 3.6 hours | epa.gov |
| Seawater | 7-20 minutes | epa.gov |
Direct photolysis in water is not considered a primary degradation route for hydrogen peroxide. epa.gov However, the presence of sunlight, particularly UV radiation, can accelerate its decomposition by a factor of 70, leading to the formation of hydroxyl radicals (OH•). epa.gov This process, known as the UV/H₂O₂ advanced oxidation process, is effective in degrading organic matter in water. nih.govwatereurope.eu
Similarly, the photolysis of peroxyacetic acid is enhanced by UV radiation. The initial step involves the breaking of the O-O bond to generate hydroxyl radicals and acetyloxyl radicals (CH₃C(O)O•). acs.org Recent studies have shown that using far-UVC radiation (222 nm) significantly increases the generation of these reactive radicals compared to conventional UV-C radiation (254 nm), thereby enhancing the degradation of micropollutants in water. acs.orgacs.org The molar absorption coefficient of PAA is substantially higher at 222 nm, which contributes to this increased efficiency despite a slightly lower quantum yield. acs.org
The decomposition of both peroxyacetic acid and hydrogen peroxide is significantly catalyzed by the presence of natural reductants such as organic compounds, dissolved and particulate matter, and transition metal ions (e.g., iron and manganese). atamankimya.comdoi.org These substances facilitate the breakdown of the peroxide bond. In the case of hydrogen peroxide, its interaction with iron (II) ions (the Fenton reaction) generates highly reactive hydroxyl radicals. usda.gov For peroxyacetic acid, contact with organic matter and transition metals leads to rapid degradation. doi.org While PAA's effectiveness is considered less influenced by organic compounds than some other disinfectants, these materials still play a role in its decomposition. atamankimya.com
Fate in Soil Systems
In terrestrial environments, peroxyacetic acid and hydrogen peroxide are subject to rapid degradation, with their persistence being influenced by soil characteristics.
Both compounds degrade quickly in soil. One study noted that 99.2% of a 1.1% peroxyacetic acid solution degraded within 20 minutes in a dried, unspecified soil. epa.gov Hydrogen peroxide also exhibits rapid decay in soil suspensions. acs.org Studies on hydrogen peroxide decomposition in six different natural soils, including grassland soil, red soil, and paddy soil, found that the degradation rates varied significantly. The grassland and red soils showed the highest decomposition rates (0.048 and 0.069 min⁻¹, respectively), while the paddy soil had the lowest (0.004 min⁻¹). nih.gov This suggests that soil composition, particularly mineral content, affects degradation. Soils with higher clay content and those containing iron and manganese minerals tend to induce faster H₂O₂ decomposition. nih.gov
Table 2: Hydrogen Peroxide Decomposition Rates in Various Soil Types
| Soil Type | Decomposition Rate (min⁻¹) | Reference |
| Red Soil (RS) | 0.069 | nih.gov |
| Grassland Soil (GS) | 0.048 | nih.gov |
| Paddy Soil (PS) | 0.004 | nih.gov |
Soil organic matter (SOM) and pH are critical factors controlling the degradation of these peroxides. For hydrogen peroxide, the effect of SOM appears to be pH-dependent. At an acidic pH of 3, SOM was found to have no significant effect on H₂O₂ decomposition rates. usda.govnih.gov However, at a neutral pH, an increase in SOM content led to a decrease in the hydrogen peroxide decomposition rate. usda.govnih.gov Conversely, other research indicates that in surface soils with higher organic matter, H₂O₂ tends to decay rapidly. acs.orgresearchgate.net It has been proposed that SOM can block active adsorption sites on soil particles where decomposition occurs. nih.gov
The degradation of peroxyacetic acid in soil is also influenced by these factors. Studies considering the removal of pollutants using thermally activated PAA in soil showed that degradation was more favorable at near-neutral pH. researchgate.net The presence of natural organic matter, specifically humic acid, was found to have a significant inhibitory effect on the degradation of contaminants by the PAA system, likely because humic acid competes for the reactive radicals generated from PAA. researchgate.netacs.org
Atmospheric Chemistry and Degradation
The atmospheric fate of the active ingredients in Oxonia Active, peroxyacetic acid (PAA) and hydrogen peroxide, is primarily governed by photochemical reactions. researchgate.net These processes determine their persistence, transformation, and ultimate impact on atmospheric composition.
Atmospheric Oxidation by Hydroxyl Radicals
The primary sink for many atmospheric trace gases, including peroxyacetic acid, is oxidation by hydroxyl radicals (OH). acs.org This reaction can proceed through three main pathways:
OH addition: The hydroxyl radical adds to the central carbon atom of the PAA molecule. acs.orgfigshare.com
Acidic hydrogen abstraction: The OH radical removes the acidic hydrogen atom from the peroxyacid group. acs.orgfigshare.com
Methyl hydrogen abstraction: The OH radical abstracts a hydrogen atom from the methyl group of the PAA molecule. acs.orgfigshare.com
While all three pathways contribute to the degradation of PAA, the abstraction pathways are considered more competitive under atmospheric conditions than the addition pathway. acs.org For hydrogen peroxide, its degradation in the atmosphere also involves hydroxyl radicals, and it has an average degradation half-life of approximately 24 hours. epa.gov Direct photolysis, where hydrogen peroxide breaks down to form two hydroxyl radicals, is another degradation route, though it is a less dominant process. epa.gov
Formation Mechanisms of Peroxyacetic Acid in the Atmosphere
Peroxyacetic acid is not only degraded but also formed in the atmosphere through various photochemical reactions. It is considered one of the most abundant peroxyacids in the atmosphere. acs.org The primary formation mechanism involves the gas-phase reaction of the acetyl peroxy radical (CH₃C(O)O₂) with the hydroperoxy radical (HO₂). copernicus.org
Several sources contribute to the presence of the necessary precursor radicals:
Oxidation of Volatile Organic Compounds (VOCs): The photochemical oxidation of specific VOCs leads to the formation of acetyl peroxy radicals. researchgate.net
Thermal Decomposition of PAN: Peroxyacetyl nitrate (B79036) (PAN), a significant atmospheric pollutant, can thermally decompose to release acetyl peroxy radicals, which can then react to form PAA. researchgate.netcopernicus.org This pathway is particularly relevant when the atmospheric ratio of nitric oxide (NO) to nitrogen dioxide (NO₂) is low. researchgate.net
Ozonolysis of Alkenes: The reaction of ozone with certain alkenes can also produce the precursors necessary for PAA formation. acs.org
Statistical analysis of atmospheric data indicates that local photochemical production is the major source of PAA. Its concentration tends to increase with higher temperatures, solar radiation, and ozone levels. researchgate.net
Transformation Products and Environmental By-products
The degradation of peroxyacetic acid and hydrogen peroxide, the active components of this compound, results in the formation of several transformation products and environmental by-products. These products are generally considered to be of lower environmental concern.
Acetic Acid as a Primary Degradation Product
Acetic acid is a principal degradation product of peroxyacetic acid. epa.govfda.gov It is formed through multiple pathways, including:
Hydrolysis: In aqueous environments, peroxyacetic acid can hydrolyze to form acetic acid and hydrogen peroxide. evonik.com
Atmospheric Oxidation: The atmospheric oxidation pathway involving the addition of a hydroxyl radical to the central carbon of the PAA molecule primarily yields acetic acid as a terminal product. acs.orgfigshare.com
Decomposition: Peroxyacetic acid can decompose, particularly in the presence of heat or catalysts, to form acetic acid among other products. mdpi.com
Acetic acid itself is readily biodegradable in the environment. fda.gov
Oxygen and Water as Final Products
The ultimate decomposition of both peroxyacetic acid and hydrogen peroxide leads to the formation of benign final products: oxygen and water. epa.govfda.gov Hydrogen peroxide naturally decomposes into water and oxygen, a property that makes it an environmentally friendly chemical. redox.comarkema.com The degradation of peroxyacetic acid also ultimately yields these simple molecules, along with acetic acid which then further degrades. epa.govfda.gov This rapid breakdown into harmless substances prevents long-term environmental accumulation. publications.gc.ca
Other Intermediates of Atmospheric Oxidation
Beyond acetic acid, the atmospheric oxidation of peroxyacetic acid can produce other intermediate species. When PAA reacts with hydroxyl radicals via hydrogen abstraction (from either the acidic or methyl position), the subsequent reactions can lead to the formation of formaldehyde as a major terminal product. acs.orgacs.orgfigshare.com The thermal decomposition of peroxyacetic acid in the vapor phase has also been shown to produce carbon dioxide, methane, and ethane, in addition to acetic acid and oxygen. cdnsciencepub.com
Interactive Data Table: Atmospheric Degradation of Peroxyacetic Acid (PAA)
| Reactant | Degradation Pathway | Major Terminal Product(s) |
| PAA + OH Radical | OH Addition to Central Carbon | Acetic Acid |
| PAA + OH Radical | Acidic Hydrogen Abstraction | Formaldehyde |
| PAA + OH Radical | Methyl Hydrogen Abstraction | Formaldehyde |
| PAA (Aqueous) | Hydrolysis | Acetic Acid, Hydrogen Peroxide |
| PAA (Vapor Phase) | Thermal Decomposition | Carbon Dioxide, Acetic Acid, Ethane, Methane, Oxygen |
Interactions with Materials and Surface Chemistry
Corrosion Studies on Metallic Substrates
Oxonia Active is formulated to be compatible with many metals commonly used in the food and beverage, dairy, and pharmaceutical industries. wordpress.comthomassci.com At recommended use concentrations, it is generally considered non-corrosive to high-grade materials like 304 and 316 stainless steel and aluminum. ecolab.com However, its inherent oxidative nature means that under certain conditions, corrosion can occur. Studies have shown that factors such as concentration, temperature, exposure time, and the presence of other chemical species can significantly influence its corrosive effects on metallic substrates. sbi4beer.comresearchgate.net
The corrosion of stainless steel in the presence of this compound is an electrochemical process involving the breakdown of the steel's passive surface layer. This compound is a potent oxidizing agent that can increase the corrosion potential (Ecorr) and lower the repassivation potential of the steel. researchgate.net This shift disrupts the stability of the protective oxide film, potentially leading to localized corrosion phenomena such as pitting and crevice corrosion, particularly on more susceptible steel grades like AISI 430. researchgate.net
Electrochemical studies using linear polarization on AISI 316L stainless steel have quantified this interaction. The analysis of Tafel parameters reveals that the corrosion process is predominantly controlled by the anodic reaction, which is the dissolution of the metal. researchgate.netresearchgate.net The interaction begins with the disruption of the passive film, followed by the oxidation and dissolution of the underlying metal at weak points on the surface.
A study investigating the electrochemical behavior of AISI 316L steel in an this compound solution provided specific Tafel parameters after 1800 seconds of immersion.
Data sourced from a 2011 study on the electrochemical behavior of stainless steel. researchgate.netresearchgate.net
The rate of corrosion on metallic substrates is directly influenced by both the concentration of the this compound solution and the operating temperature. Higher concentrations generally lead to increased corrosion rates. sbi4beer.com Similarly, elevated temperatures can accelerate the chemical reactions involved in corrosion.
Research on a comparable P3-oxonia active product demonstrates a clear concentration-dependent increase in surface loss for various metals. While high-grade stainless steels show excellent resistance, other metals like mild steel and galvanized iron exhibit significantly higher material degradation as concentration increases. sbi4beer.com
Data adapted from corrosion tests according to DIN 50905. sbi4beer.com
Temperature is also a critical factor. While some applications permit use at elevated temperatures, such as 120°F (49°C), to enhance sanitizing efficacy, it is also noted that high temperatures, particularly in static solutions, can favor pitting corrosion. sbi4beer.comepa.gov For general use, a maximum temperature of 40°C is often recommended to balance disinfection performance with material preservation. sbi4beer.com
The corrosive behavior of this compound can be significantly exacerbated by the presence of other substances, both organic and inorganic. Studies investigating the combined effect of this compound and microbial suspensions, such as Aspergillus niger or Geotrichum candidum, on AISI 316L stainless steel found that the mixture is substantially more destructive to the metallic surface than the disinfectant alone. researchgate.netresearchgate.net
The presence of the fungal suspension acts as a depolarization agent in the electrochemical cell, altering the corrosion mechanism and accelerating the deterioration of the steel. researchgate.netresearchgate.net The addition of organic nutrients like sucrose (B13894) can further promote the growth of a thicker biofilm, leading to even faster biocorrosion. researchgate.netbch.ro
Inorganic species, particularly chlorides, are well-known to induce pitting corrosion in stainless steels. The presence of a high chloride content in the water used to dilute this compound, combined with high temperatures, creates an environment highly conducive to localized corrosion. sbi4beer.com Furthermore, mixing this compound with chlorinated products like bleach is strictly prohibited, as it generates chlorine gas, which is highly reactive and corrosive. ecolab.comchemstarworks.com
Compatibility with Polymeric and Elastomeric Materials
This compound is generally compatible with a wide array of polymers and elastomers commonly found in processing equipment. thomassci.comecolab.com Materials such as Polyethylene (B3416737) (PE), Polypropylene (PP), rigid Polyvinyl Chloride (PVC), Polytetrafluoroethylene (PTFE), and Polyvinylidene Fluoride (PVDF) have been identified as compatible with typical use-solutions. sbi4beer.com Its use as a sanitizer for Polyethylene Terephthalate (PET) bottles further attests to its compatibility with common plastics. epa.gov
However, the compatibility can be dependent on the concentration of the solution and the specific grade of the material. For materials not explicitly listed as compatible, or for seals and gaskets where a wide variety of formulations exist, it is recommended to perform suitability tests to ensure no degradation, swelling, or loss of mechanical properties occurs. sbi4beer.com
Surface Reactivity and Film Formation
The primary mode of action for this compound is its high surface reactivity, driven by the oxidizing power of peroxyacetic acid and hydrogen peroxide. researchgate.net On metallic surfaces, this reactivity targets the passive oxide layer. While this is beneficial for removing organic soils and biofilms, it can also lead to the chemical alteration of the surface itself, as seen in the breakdown of the passive film on stainless steel. researchgate.net
A significant aspect of its surface reactivity is its interaction with organic matter. The product is effective in disinfecting biofilms by breaking down the extracellular polymeric substances that protect the microorganisms. ecolab.comecolab.com However, studies have shown that this interaction can also contribute to accelerated corrosion when the organic matter is part of a microbial colony on a steel surface. researchgate.net
Residual this compound can also exhibit hazardous reactivity. If the product is allowed to dry on combustible organic materials such as paper, fabrics, or wood, the residual oxidizing agents can spontaneously ignite the material. ecolab.comsbi4beer.com This underscores the high reactivity of the compound and the need for thorough rinsing from absorbent surfaces.
Advanced Oxidation Processes Aops Utilizing Peroxyacetic Acid and Hydrogen Peroxide Systems for Pollutant Degradation
Activation Strategies for Enhanced Oxidative Potential
The activation of peroxyacetic acid is a key step in enhancing its oxidative power for the degradation of pollutants. mdpi.com The relatively low peroxide bond energy of PAA (159 kJ/mol) compared to hydrogen peroxide (213 kJ/mol) makes it more susceptible to activation. mdpi.comacs.org Various strategies, including energy input and catalysis, are employed to cleave the O-O bond in PAA, leading to the formation of highly reactive radicals. mdpi.commdpi.com
Thermal Activation Systems
Thermal activation is an effective method for enhancing the decomposition of peroxyacetic acid to generate reactive species for pollutant degradation. nih.govresearchgate.net Heat can induce both radical and non-radical decomposition pathways of PAA. nih.govresearchgate.net The primary mechanism involves the homolytic cleavage of the O-O bond in the PAA molecule, which produces acetyloxy (CH₃C(O)O•) and hydroxyl (HO•) radicals. nih.gov
Research has demonstrated that increasing the temperature accelerates the degradation of pollutants. For instance, in the degradation of sulfamethoxazole (B1682508) (SMX), higher temperatures (up to 60 °C) resulted in more effective removal. nih.govacs.org The process is pH-dependent, with optimal degradation often observed near neutral conditions. nih.govacs.org The reactive species generated through thermal activation include organic radicals (R-O•) such as acetyloxy (CH₃C(O)O•) and acetylperoxyl (CH₃C(O)OO•), hydroxyl radicals (HO•), and singlet oxygen (¹O₂). nih.govresearchgate.net Studies have shown that organic radicals, particularly CH₃C(O)O• and CH₃C(O)OO•, play a primary role in the degradation of contaminants like SMX in thermo-activated PAA systems. nih.govacs.org
Table 1: Effect of Temperature on Pollutant Degradation in Thermo-Activated PAA Systems
| Pollutant | Initial Concentration | PAA Dose | Temperature (°C) | Degradation Efficiency (%) | Primary Reactive Species | Reference |
|---|---|---|---|---|---|---|
| Sulfamethoxazole | 10 µM | 0.2 mM | 40 | ~50% in 60 min | R-O•, HO•, ¹O₂ | acs.org |
| Sulfamethoxazole | 10 µM | 0.2 mM | 60 | >90% in 60 min | R-O•, HO•, ¹O₂ | acs.org |
Ultraviolet (UV) Irradiation Activation
The application of ultraviolet (UV) irradiation is a well-established method for activating PAA and H₂O₂ in AOPs. mdpi.commdpi.com The energy from UV light cleaves the O-O bond of PAA, generating hydroxyl radicals (HO•) and acetyloxy radicals (CH₃C(O)O•). mdpi.com Similarly, H₂O₂, which is often present in PAA solutions, is also activated by UV light to produce two hydroxyl radicals. mdpi.com
The combination of UV and PAA has been shown to be effective for the degradation of various organic micropollutants. nih.gov The degradation mechanism in UV/PAA systems is complex due to the generation of multiple reactive species. mdpi.com Besides the primary radicals, subsequent reactions can lead to the formation of other species like acetylperoxyl radicals (CH₃C(O)OO•). mdpi.com The effectiveness of the UV/PAA process is influenced by factors such as pH and the initial concentration of PAA. semanticscholar.org For example, the degradation of norfloxacin (B1679917) in a medium-pressure UV/PAA process was found to be significantly dependent on the solution's pH. semanticscholar.org
Metal-Catalyzed Activation (e.g., Fenton-like Processes)
Transition metals are widely used as catalysts to activate PAA in Fenton-like processes. mdpi.comiacademic.info Metals such as cobalt (Co), iron (Fe), and manganese (Mn) have been shown to be effective activators. mdpi.com Cobalt is often considered one of the most efficient catalysts for PAA activation, attributed to the high standard redox potential of the Co(III)/Co(II) couple. mdpi.com The activation mechanism typically involves the metal ion donating an electron to PAA, leading to the cleavage of the O-O bond and the formation of organic radicals. mdpi.com
For instance, the Co(II)/PAA system generates acetylperoxyl (CH₃C(O)OO•) and acetyloxy (CH₃C(O)O•) radicals as the primary reactive species. mdpi.com In some cases, the formation of high-valent metal species, which can also contribute to pollutant degradation, has been observed. mdpi.com Iron-based catalysts, both homogeneous (Fe(II), Fe(III)) and heterogeneous (e.g., CoFe₂O₄), have also been extensively studied. mdpi.comnih.gov The Fe(II)/PAA system can generate hydroxyl radicals, ferryl ions (FeO²⁺), and organic radicals. nih.gov Heterogeneous catalysts like cobalt ferrite (B1171679) (CoFe₂O₄) have demonstrated high efficiency in activating PAA for the degradation of pollutants like ofloxacin (B1677185), with organic radicals and singlet oxygen identified as the main reactive species. mdpi.comnih.gov The redox cycling of the metal ions on the catalyst surface, such as the Co(II)/Co(III) cycle, plays a crucial role in the continuous activation of PAA. mdpi.comnih.gov
Table 2: Metal-Catalyzed PAA Systems for Pollutant Degradation
| Catalyst | Pollutant | Degradation Efficiency (%) | Key Reactive Species | Reference |
|---|---|---|---|---|
| CoFe₂O₄ | Ofloxacin | 83% in 45 min | R-O• (esp. CH₃C(O)OO•), ¹O₂ | mdpi.com |
| Co(II) | Aromatic Amines | - | Co-OOC(O)CH₃ complex | nih.gov |
| Mn(II) with ligands | Carbamazepine | Enhanced degradation | Mn(III)-ligand complexes, Mn(V) | mdpi.com |
| Hematite-(R) | Clofibric Acid | 98.1% in 80 min | •OH, ¹O₂, CH₃CO(O)O• | acs.org |
Sono-activation and Electrochemical Activation
Sono-activation, or the use of ultrasound, is another physical method for activating PAA. The phenomenon of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, leading to the homolytic cleavage of PAA and the formation of reactive radicals. indexcopernicus.com
Electrochemical activation represents a promising and environmentally friendly approach to initiating PAA-based AOPs. ub.edu In these systems, an electric current is used to activate PAA, often at a cathode. ub.edu This electro-activation can generate hydroxyl radicals (HO•) and organic radicals (R-O•) through electron gain at the cathode. ub.eduresearchgate.net Studies have shown that electrochemical PAA activation can be more efficient than its non-electrochemical counterparts, requiring a lower PAA dosage for complete pollutant removal. ub.edu For example, a synergistic process involving PAA and an electrochemical system demonstrated enhanced removal of methylene (B1212753) blue, with HO• and R-O• radicals being the dominant species for decontamination. researchgate.net
Mechanisms of Pollutant Degradation in PAA/H₂O₂-based AOPs
Role of Reactive Oxygen Species in Pollutant Transformation
Reactive oxygen species (ROS) are the primary agents responsible for the degradation of pollutants in PAA-based AOPs. mdpi.com These species are highly reactive and non-selective, allowing them to attack a wide range of organic compounds. The main ROS generated in these systems can be broadly categorized into free radicals and non-radical species.
Free Radicals:
Hydroxyl Radical (HO•): A powerful and non-selective oxidant that reacts rapidly with most organic compounds. It is a key species in many PAA-AOPs, particularly those involving UV irradiation or certain Fenton-like systems. mdpi.comnih.gov
Organic Radicals (R-O•): This group includes several species unique to PAA activation, such as the acetyloxy radical (CH₃C(O)O•) and the acetylperoxyl radical (CH₃C(O)OO•). mdpi.commdpi.com These radicals also possess strong oxidizing capabilities and play a significant role in pollutant degradation, especially in thermally and metal-activated systems. mdpi.comnih.gov The acetylperoxyl radical is generally considered a more selective oxidant than the hydroxyl radical.
Non-Radical Species:
Singlet Oxygen (¹O₂): A non-radical, electronically excited state of molecular oxygen. It has been identified as a key reactive species in some metal-catalyzed PAA systems, such as those using CoFe₂O₄. mdpi.comnih.gov
High-Valent Metal Species: In some metal-catalyzed systems, high-valent metal-oxo or metal-peroxo complexes can be formed. mdpi.comnih.gov For example, in the Co(II)/PAA system for degrading aromatic amines, a Co-OOC(O)CH₃ complex was identified as the dominant reactive species. nih.gov Similarly, high-valent manganese species (e.g., Mn(III), Mn(V)) have been implicated in pollutant degradation when ligands are present. mdpi.com
The transformation of pollutants occurs through various reaction pathways initiated by these ROS, including hydrogen abstraction, electron transfer, and addition to double bonds or aromatic rings. For example, the degradation of sulfamethoxazole in a thermo-activated PAA process was proposed to proceed via oxidation of its amine group and oxidative coupling reactions. nih.govacs.org
Table 3: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Peroxyacetic Acid | CH₃CO₃H |
| Hydrogen Peroxide | H₂O₂ |
| Sulfamethoxazole | C₁₀H₁₁N₃O₃S |
| Norfloxacin | C₁₆H₁₈FN₃O₃ |
| Ofloxacin | C₁₈H₂₀FN₃O₄ |
| Methylene Blue | C₁₆H₁₈ClN₃S |
| Carbamazepine | C₁₅H₁₂N₂O |
| Clofibric Acid | C₁₀H₁₁ClO₃ |
| Cobalt Ferrite | CoFe₂O₄ |
| Acetic Acid | CH₃COOH |
| Hydroxyl Radical | HO• |
| Acetyloxy Radical | CH₃C(O)O• |
| Acetylperoxyl Radical | CH₃C(O)OO• |
| Singlet Oxygen | ¹O₂ |
Oxidation of Specific Organic Contaminants (e.g., Pharmaceuticals, Pesticides)
The chemical blend known as Oxonia Active, a stabilized solution of peroxyacetic acid (PAA) and hydrogen peroxide (H₂O₂), is a potent oxidizing agent employed in Advanced Oxidation Processes (AOPs) for the degradation of recalcitrant organic pollutants. epa.govepa.govevonik.comiastate.edu The efficacy of PAA-based AOPs has been demonstrated against a variety of contaminants, including pharmaceuticals and pesticides, which are often resistant to conventional water treatment methods. evonik.comunito.it
The oxidative power of the peroxyacetic acid and hydrogen peroxide system stems from the generation of highly reactive radical species, such as hydroxyl radicals (•OH) and organic radicals (e.g., CH₃C(O)O•, CH₃C(O)OO•). acs.orgmdpi.commdpi.com These radicals initiate the breakdown of complex organic molecules. For instance, studies have shown significant abatement of compounds like methylene blue, naproxen (B1676952), and bisphenol-A when treated with a PAA/Fe(II) system. acs.orgresearchgate.net The process is effective over a range of pH values, demonstrating its versatility in different water matrices. acs.org
Research has specifically targeted the degradation of various pharmaceuticals. For example, the antibiotic ofloxacin was effectively degraded using a cobalt ferrite (CoFe₂O₄) catalyst to activate peroxyacetic acid. mdpi.com In another study, the Fe(II)/PAA system proved effective in degrading naproxen and bisphenol-A. researchgate.net The degradation efficiency is influenced by factors such as the initial concentration of the pollutant and the composition of the water matrix. mdpi.comacs.org The presence of natural organic matter like humic acid can sometimes inhibit the degradation process by competing for the reactive radical species. acs.org
The table below summarizes findings from various studies on the degradation of specific organic contaminants using PAA-based AOPs.
| Contaminant Type | Specific Compound | AOP System | Observed Degradation Efficiency | Reference |
|---|---|---|---|---|
| Pharmaceutical | Naproxen (NPX) | Fe(II)/PAA | Significant abatement (48-98% range for various micropollutants) | acs.orgresearchgate.net |
| Pharmaceutical | Ofloxacin (OFX) | CoFe₂O₄/PAA | 83.0% after 45 minutes | mdpi.com |
| Pharmaceutical | Cefazolin (CFZ) | Modified Hematite (B75146)/PAA | 98.1% within 80 minutes | acs.org |
| Endocrine Disruptor | Bisphenol-A (BPA) | Fe(II)/PAA | Significant abatement (48-98% range for various micropollutants) | acs.orgresearchgate.net |
| Dye | Methylene Blue (MB) | Fe(II)/PAA | Significant abatement (48-98% range for various micropollutants) | researchgate.net |
Mineralization Pathways and Intermediate Product Identification
The ultimate goal of AOPs is the complete mineralization of organic contaminants into benign substances like carbon dioxide (CO₂) and water (H₂O). mdpi.com The degradation of pollutants by the peroxyacetic acid and hydrogen peroxide system proceeds through complex reaction pathways involving various transient reactive species and intermediate products. acs.org
The activation of PAA, often facilitated by catalysts like transition metals (e.g., Fe(II), Co(II)) or UV radiation, leads to the homolytic cleavage of the peroxide bond (O-O), generating a variety of potent radicals. unito.itmdpi.commdpi.com Key reactive species identified in PAA-based AOPs include hydroxyl radicals (•OH), acetylperoxyl radicals (CH₃C(O)OO•), and other carbon-centered radicals (CH₃C(O)O•, •CH₃). acs.orgresearchgate.netacs.org High-valent metal species, such as Fe(IV), have also been hypothesized to play a role in the oxidation process. acs.orgresearchgate.net
The degradation process typically involves several steps. Initially, the highly reactive radicals attack the parent contaminant molecule, breaking it down into smaller, more oxidized intermediate products. acs.orgacs.org For example, in the degradation of the antibiotic cefazolin, mass spectrometry was used to identify several smaller intermediate molecules before their eventual mineralization. acs.org Studies on other pollutants have shown that the degradation by Fe(II)/PAA systems can exhibit two distinct kinetic phases: an initial rapid degradation driven primarily by organic radicals and/or Fe(IV) species, followed by a slower phase where •OH radicals are the dominant oxidant. acs.orgresearchgate.net
The following table lists the primary reactive species and types of products formed during the degradation of organic contaminants in PAA-based AOPs.
| Category | Name/Type | Chemical Formula/Description | Role in Degradation | Reference |
|---|---|---|---|---|
| Reactive Species | Hydroxyl Radical | •OH | Powerful, non-selective oxidant attacking organic molecules. | acs.orgmdpi.comacs.org |
| Reactive Species | Acetylperoxyl Radical | CH₃C(O)OO• | Primary organic radical involved in the initial, rapid degradation phase. | mdpi.comacs.org |
| Reactive Species | Acyl Radical | CH₃C(O)O• | Contributes to the degradation process. | acs.orgresearchgate.net |
| Reactive Species | High-Valent Iron | Fe(IV) | Hypothesized reactive intermediate contributing to initial oxidation. | acs.orgresearchgate.net |
| Product Type | Intermediate Products | Smaller, oxidized organic molecules | Result from the initial breakdown of the parent contaminant. | acs.orgacs.org |
| Product Type | Mineralization Products | CO₂, H₂O | Final products of complete oxidation. | mdpi.comacs.org |
Synergistic Effects with Other Oxidants or Treatment Technologies
The effectiveness of this compound in pollutant degradation is not solely due to the individual actions of peroxyacetic acid and hydrogen peroxide. A significant aspect of its utility in AOPs is the synergistic effect observed between its components and when combined with other treatment technologies. unito.itasm.org
A well-documented synergy exists between PAA and H₂O₂ themselves. asm.org While both are oxidizing agents, their combination results in a sporicidal and bactericidal activity that is greater than the sum of their individual effects. Research suggests that hydrogen peroxide helps to compromise the outer protective layers of microorganisms, such as the spore coat, which in turn allows for better penetration of peroxyacetic acid, the principal microbicidal agent in the mixture. asm.org
This inherent synergy can be further amplified by integrating the PAA/H₂O₂ system with other technologies to enhance the generation of reactive radicals. kirj.eevu.edu.au These combined systems, often referred to as hybrid AOPs, can lead to faster and more complete degradation of contaminants.
Common synergistic approaches include:
UV Irradiation: The combination of PAA with ultraviolet (UV) light (the UV/PAA process) is an effective AOP. UV photolysis of both PAA and H₂O₂ generates a high yield of hydroxyl radicals, significantly accelerating the oxidation of pollutants. evonik.commdpi.commdpi.com This method is particularly noted for its effectiveness in disinfection and the removal of emerging contaminants. magtech.com.cn
Transition Metal Catalysis: The use of transition metal ions, particularly iron (II) in what is known as the Fenton-like or PAA-Fenton process, is a powerful method for activating PAA. unito.itacs.org Fe(II) reacts rapidly with PAA to generate a cascade of reactive species. acs.orgresearchgate.net This approach has been shown to be more effective than the classic Fenton process (H₂O₂/Fe(II)) for degrading certain pollutants at near-neutral pH. unito.it
Ozonation: Combining ozonation with PAA and H₂O₂ (O₃/PAA/H₂O₂) can create a highly oxidative environment. Ozone itself is a strong oxidant, but its decomposition, which can be accelerated by H₂O₂, also produces hydroxyl radicals, complementing the reactive species generated from PAA. evonik.comkirj.eemdpi.com
The table below outlines key synergistic AOPs involving peroxyacetic acid and hydrogen peroxide systems.
| AOP System | Components | Mechanism of Synergy | Enhanced Effect | Reference |
|---|---|---|---|---|
| Internal Synergy | PAA + H₂O₂ | H₂O₂ compromises the outer barriers of microbes, enhancing PAA penetration and efficacy. | Increased sporicidal and bactericidal activity. | asm.org |
| Photo-activated AOP | PAA/H₂O₂ + UV Light | UV photolysis of both PAA and H₂O₂ increases the generation of •OH radicals. | Accelerated degradation of pollutants and enhanced disinfection. | evonik.commdpi.commagtech.com.cn |
| Fenton-like AOP | PAA/H₂O₂ + Fe(II) | Fe(II) catalyzes the decomposition of PAA to produce •OH, organic radicals, and potentially Fe(IV). | Rapid degradation of contaminants, effective at circumneutral pH. | unito.itacs.orgresearchgate.net |
| Ozone-based AOP | PAA/H₂O₂ + Ozone (O₃) | Combined oxidative power of O₃ and radicals generated from all three components (•OH). | Improved degradation of refractory compounds. | evonik.comkirj.eemdpi.com |
Theoretical and Computational Chemistry of Peroxyacetic Acid and Hydrogen Peroxide
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are employed to investigate the electronic structure, stability, and reaction pathways of molecules. These calculations provide fundamental data on molecular geometries, energies, and the nature of chemical bonds.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is particularly effective for studying reaction mechanisms by mapping the potential energy surface and identifying transition states.
Total energy analysis of the reaction pathway for the homolysis of peroxyacetic acid (PAA) has been performed using electronic structure calculations, including DFT methods with basis sets like B3LYP/6-31G(d). nih.govbohrium.comresearchgate.netsemanticscholar.org These studies have established reaction mechanisms where a hydroxyl radical is identified as a primary product resulting from the rupture of the O-O bond in PAA. nih.govbohrium.comresearchgate.net DFT simulations have also been used to understand how catalysts can activate PAA. For instance, studies on activated carbon fiber (ACF) showed that its addition increases the length of the O-O bond in PAA, which facilitates bond breaking and the generation of radicals. mdpi.com
Furthermore, DFT has been utilized to locate the transition states of epoxidation reactions involving PAA with olefins like ethylene and cyclohexene. sci-hub.se In the context of wastewater treatment, DFT calculations have confirmed that modifications to catalysts, such as using EDTA-modified zero-valent iron, can enhance the activation of PAA for the removal of pollutants. researchgate.net
The bond dissociation energy (BDE) is a critical parameter that quantifies the strength of a chemical bond. For peroxides, the O-O bond strength is fundamental to understanding their reactivity and thermal stability. High-level ab initio calculations have been instrumental in reassessing these values. acs.orgwayne.edu
Calculations at the G2 level of theory, for instance, yield bond dissociation enthalpies at 298 K of 50 kcal/mol for hydrogen peroxide (HOOH) and 48 kcal/mol for peroxyacetic acid (CH3C(O)OOH). acs.orgwayne.edu Other studies using G2 and G2(MP2) composite methods determined the O-O bond energy in PAA to be 202.3 kJ/mol (approximately 48.3 kcal/mol). sci-hub.se More recent calculations at the CBS-APNO level predict an O-O bond dissociation enthalpy of 46.87 kcal/mol for peroxyacetic acid. wayne.edu These theoretical values are significantly higher than the traditionally ascribed generic O-O BDE of 34 kcal/mol, indicating that the peroxide bond is stronger than previously thought and its energy is sensitive to the molecular environment. acs.orgwayne.edu
| Compound | Computational Method | Calculated BDE (kcal/mol) | Reference |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | G2 | 50 | acs.orgwayne.edu |
| Peroxyacetic Acid (CH₃CO₃H) | G2 | 48 | acs.orgwayne.edu |
| Peroxyacetic Acid (CH₃CO₃H) | G2/G2(MP2) | 48.3 (202.3 kJ/mol) | sci-hub.se |
| Peroxyacetic Acid (CH₃CO₃H) | CBS-APNO | 46.87 | wayne.edu |
| Hydrogen Peroxide (H₂O₂) | - | 51 (213 kJ/mol) | researchgate.net |
| Peroxyacetic Acid (CH₃CO₃H) | - | 38 (159 kJ/mol) | researchgate.net |
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for visualizing and understanding the physical movements and interactions of atoms and molecules over time. uiowa.edu This technique is particularly useful for studying intermolecular forces that govern properties like solvation, aggregation, and molecular recognition. uiowa.edudovepress.com
First-principles MD simulations of aqueous hydrogen peroxide solutions have been performed to examine its structural and dynamic properties upon solvation. rsc.org These simulations reveal that the flexible structure of H₂O₂ is due to the internal rotation of the OH groups around the O-O bond. In solution, water molecules form stronger hydrogen bonds with the hydrogen atoms of the solute compared to the oxygen atoms, leading to distinct hydrogen bonding configurations. rsc.org The simulations also capture the conformational dynamics, showing fluctuations in the dihedral angle that result in the interconversion between several cisoid and transoid conformers. rsc.org
For peroxyacetic acid, computational studies have shown that a strong intramolecular hydrogen bond exists, which hampers the formation of intermolecular associates in the gas and liquid phases. sci-hub.se Calculations on intermolecular complexes, such as PAA dimers and the PAA·H₂O complex, indicate that the hydrogen atom of the hydroperoxide group and the carbonyl oxygen atom are the primary sites for hydrogen bonding. sci-hub.se
Kinetic Modeling of Complex Reaction Systems
Kinetic modeling is a mathematical approach used to describe and predict the rates of chemical reactions. nih.gov For complex systems involving multiple reaction steps, such as those with peroxyacetic acid, kinetic models are essential for process optimization and safety assessment. researchgate.netyoutube.com
A homogeneous kinetic model has been developed for the preparation of peroxyacetic acid from acetic acid and hydrogen peroxide, catalyzed by sulfuric acid. researchgate.net This model describes the kinetics of both the PAA synthesis and its hydrolysis, finding that both reactions are first-order with respect to reactant concentrations and H+ concentration. researchgate.net Further modeling work has helped to predict the time required for the reaction to reach equilibrium under various conditions. cohlife.org
In the context of disinfection, a kinetic model was proposed to describe the inactivation of Escherichia coli using a commercial mixture of peroxyacetic acid and hydrogen peroxide. nih.gov The model successfully explained the synergistic effect between the two components, where the efficiency of the mixture was greater than the sum of its parts. It was established that hydrogen peroxide's contribution becomes significant only after peroxyacetic acid initiates the attack on the cell. nih.gov
Quantitative Structure-Activity Relationship (QSAR) for Oxidative Potency
Quantitative Structure-Activity Relationship (QSAR) models are in silico tools that correlate the chemical structure of compounds with their biological or chemical activity. nih.gov These models are used to predict the activity of new or untested substances, saving time and resources compared to experimental testing. nih.gov
In the field of oxidative chemistry, QSAR models can be developed to predict the antioxidant or oxidative potential of substances. The models are built by correlating a compound's activity with various molecular descriptors. nih.govnih.gov While specific QSAR models predicting the oxidative potency of peroxyacetic acid are not widely detailed, the methodology is well-established. For related compounds, quantum chemical descriptors are often employed. These can include the ionization potential of the parent molecule, the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the difference between the heats of formation of the radical and parent molecules. nih.gov By establishing a statistically significant relationship between these descriptors and the observed oxidative activity for a training set of molecules, a QSAR model can be constructed to predict the potency of other, similar compounds.
Future Research Directions and Unexplored Avenues
Development of Novel Analytical Techniques for Trace Analysis
Accurate and real-time monitoring of PAA and H2O2 concentrations is critical for process control and optimization, yet it remains a significant challenge, especially in complex matrices. Commercial PAA solutions are typically equilibrium mixtures of PAA, H2O2, acetic acid, and water, which complicates straightforward analysis. d-nb.info Traditional methods like titration or test strips often lack the required accuracy and selectivity, particularly for trace levels. d-nb.infoenvirotech.com This has spurred research into more sophisticated analytical techniques.
Recent advancements include the development of specialized sensors for real-time monitoring. For instance, an interferometric sensor has been developed to monitor PAA concentrations in poultry chiller water, offering an automated and more accurate alternative to manual sampling. gatech.edu Similarly, new amperometric sensors are being introduced that can selectively measure PAA and H2O2 without cross-sensitivity, even at low concentrations. prominent.comresearchgate.net There is also progress in real-time vapor monitors, which are crucial for assessing occupational exposure. envirotech.com
Beyond sensors, researchers are refining analytical methodologies. A novel approach using near-UV/visible absorption wavelength shifts has been proposed for the real-time and accurate measurement of PAA formation, overcoming the limitations of conventional methods that rely on absorption intensity. nih.gov High-performance liquid chromatography with a diode-array detector (HPLC-DAD) has also been adapted as a reliable reference method for measuring PAA in industrial process water. researchgate.net
Future research will likely focus on miniaturized, portable, and more robust sensors that can be easily integrated into existing systems for continuous online monitoring. The development of methods with even lower detection limits and higher selectivity will be crucial for applications in drinking water treatment and for monitoring trace levels of disinfection byproducts.
Table 1: Comparison of Analytical Techniques for Peroxyacetic Acid (PAA) Analysis
| Analytical Technique | Principle | Advantages | Challenges/Limitations | Future Research Focus |
| Titration Methods | Redox or iodometric reactions | Low cost, simple equipment | Labor-intensive, interference from H2O2 and other matrix components, not suitable for trace analysis. d-nb.infoenvirotech.com | Development of more selective titrants and automated systems. |
| Test Strips | Colorimetric reaction on an impregnated pad | Convenient, rapid field use | Low accuracy, semi-quantitative, susceptible to interference. envirotech.com | Improving quantitative accuracy and specificity. |
| Electrochemical Sensors | Amperometric measurement using membrane-covered polarographic sensors | Real-time monitoring, high sensitivity, no need for chemical reagents. envirotech-online.com | Potential for membrane fouling, requires flow/pressure control. envirotech-online.com | Enhancing long-term stability, reducing fouling, and miniaturization. |
| Interferometric Sensors | Detection based on changes in light interference due to chemical interaction | High sensitivity, automated, real-time remote monitoring. gatech.edu | Complexity of the sensing unit, validation against standard methods required. gatech.edu | Field deployment and validation in diverse industrial settings. |
| Spectrophotometry (DPD Method) | Colorimetric reaction with N,N-diethyl-p-phenylenediamine (DPD) | Low detection limits in pure water | Unpredictable results in natural waters due to interferences. envirotech.comresearchgate.net | Modifying reagents to minimize interference from water matrix components. |
| HPLC-DAD | Chromatographic separation followed by UV-Vis detection | High accuracy and selectivity, serves as a reference method. researchgate.net | Requires expensive equipment, not suitable for real-time or field analysis. | Developing faster separation methods and more portable HPLC systems. |
| Wavelength Shift Analysis | Analysis of blue shifts in near-UV/Vis absorption spectra | Real-time monitoring of PAA formation, high precision in complex mixtures. nih.gov | Requires specialized spectroscopic equipment and data analysis. | Broader application to various PAA solutions and industrial process streams. |
Exploration of Peroxyacetic Acid Chemistry in Emerging Environmental Challenges
The widespread presence of contaminants of emerging concern (CECs), such as pharmaceuticals, personal care products, and endocrine-disrupting compounds, in water bodies poses a significant environmental and health risk. mdpi.comekonomiaisrodowisko.pl Conventional wastewater treatment methods are often ineffective at removing these micropollutants. mdpi.com PAA is gaining significant interest as a potent oxidant for tackling these challenges, offering a viable alternative to chlorine-based disinfectants which can form harmful disinfection by-products (DBPs). brainerdchemical.combrainerdchemical.comacs.org
Research is increasingly focused on the application of PAA-based advanced oxidation processes (AOPs) for the degradation of a wide array of CECs. mdpi.comnih.govascelibrary.org Studies have demonstrated that PAA can effectively degrade micropollutants, although its efficacy can be significantly enhanced through activation methods. cabidigitallibrary.org The environmental compatibility of PAA is a key advantage, as it decomposes into harmless substances like acetic acid, water, and oxygen. brainerdchemical.comaaem.pl
Future research avenues in this area include:
Broadening the Scope of Treatable Contaminants: Systematically evaluating the effectiveness of PAA-based AOPs against a wider range of recalcitrant CECs, including pesticides and industrial chemicals. nih.gov
Understanding Degradation Pathways: Elucidating the transformation pathways of CECs during PAA oxidation to assess the potential formation of intermediate by-products and their toxicity. nih.gov
Application in Diverse Water Matrices: Investigating the performance of PAA in complex water matrices like hospital wastewater and industrial effluents, which contain high concentrations of organic matter and other interfering substances. indexcopernicus.comwaterrf.org
Soil and Groundwater Remediation: Exploring the use of PAA for in-situ chemical oxidation (ISCO) of contaminated soils and groundwater, leveraging its ability to degrade persistent organic pollutants. evonik.com
Virus Inactivation: Further investigation into the efficacy of PAA and related peracids, like performic acid, for inactivating highly resistant viruses in wastewater, a topic of growing public health concern. acs.orgmagtech.com.cn
Advanced Materials for Catalytic Activation and Stabilization
While PAA is a strong oxidant, its reactivity can be insufficient for the complete degradation of many persistent pollutants. cabidigitallibrary.org Consequently, a major area of research is the development of advanced materials to catalytically activate PAA, thereby generating highly reactive radical species. This activation enhances the oxidative power of the system significantly. mdpi.commdpi.com
Various homogeneous and heterogeneous catalysts have been explored:
Homogeneous Catalysts: Transition metal ions such as cobalt (Co(II)), iron (Fe(II)), and ruthenium (Ru(III)) have proven effective at activating PAA. nih.govnih.govacs.org Fe(II), in particular, is attractive due to its low toxicity and abundance. cabidigitallibrary.orgnih.gov The Fe(II)/PAA system, a new Fenton-based process, generates potent radicals capable of degrading various micropollutants. nih.govresearchgate.net
Heterogeneous Catalysts: To overcome issues with catalyst recovery and potential secondary contamination from dissolved metals, research is shifting towards solid catalysts. mdpi.com Materials like cobalt ferrite (B1171679) (CoFe2O4), other metal oxides, and carbon-based materials are being developed. indexcopernicus.commdpi.com These heterogeneous catalysts offer the advantages of stability, reusability, and easier separation from the treated water. mdpi.com
Conversely, the inherent instability of PAA, especially in dilute solutions or at elevated temperatures, presents challenges for storage and application. brainerdchemical.comevonik.com Decomposition can be accelerated by impurities like heavy metals. evonik.com Research is therefore also focused on stabilization. This includes the development of specific stabilizer formulations and the use of appropriate storage container materials. patsnap.comeuropa.eu Cross-linked polyethylene (B3416737) (XLPE) tanks, for example, have shown promise for the long-term storage of PAA. cejco.com
Future research directions will involve designing more efficient, robust, and cost-effective catalysts with high stability and minimal metal leaching. The synthesis of novel nanostructured catalysts with high surface area and tailored active sites is a promising avenue. For stabilization, the focus will be on creating advanced formulations that can maintain PAA efficacy over longer periods and under a wider range of environmental conditions.
Integration of PAA/H2O2 Systems in Hybrid Oxidative Processes
To maximize treatment efficiency and address complex contamination scenarios, researchers are integrating PAA/H2O2 systems into hybrid oxidative processes. These approaches combine PAA chemistry with other physical or chemical treatment technologies to achieve synergistic effects. digitellinc.comresearchgate.net
A prominent example is the combination of PAA with ultraviolet (UV) irradiation. The UV/PAA process generates a suite of reactive radicals, including hydroxyl and organic radicals, leading to enhanced degradation of micropollutants and improved disinfection. mdpi.commagtech.com.cnnih.gov This hybrid system is being explored for its ability to simultaneously disinfect water and degrade chemical contaminants. mdpi.comresearchgate.net
Other promising hybrid systems include:
PAA with Membrane Filtration: Combining PAA oxidation with membrane processes like nanofiltration (NF) or reverse osmosis (RO). In this configuration, membrane filtration can remove the bulk of contaminants, while PAA is used to treat the highly concentrated reject stream, creating a more sustainable and closed-loop process. ekonomiaisrodowisko.pl
PAA in Advanced Fenton Processes: The use of chelating agents to improve the efficacy of the Fe(II)/PAA and Fe(III)/PAA systems, particularly at neutral pH, is an active area of investigation. nih.govresearchgate.net
Electro-Fenton and PAA: Investigating electrochemical systems for the in-situ generation of activators (like Fe(II)) or even PAA itself, which could lead to more controlled and cost-effective treatment processes. x-mol.net
The future of PAA in environmental applications lies in these intelligent, integrated systems. Research will focus on optimizing the operational parameters of these hybrid processes, understanding the complex interplay between the different components, and scaling them up for practical, large-scale implementation in municipal and industrial water treatment. waterrf.orgnih.gov
Q & A
Basic Research Questions
Q. What standardized methodologies are recommended for assessing Oxonia Active’s antimicrobial efficacy in biofilm eradication?
- Methodological Answer : Use standardized biofilm assays with surfaces such as stainless steel, polyethylene, or glass to replicate industrial conditions. Measure log reductions (e.g., 3-log reduction as a benchmark) using plate counting or ATP bioluminescence. Include controls for biofilm maturity (e.g., 48–72 hr growth) and validate with confocal microscopy for structural analysis. Disinfectant concentration and contact time should align with manufacturer guidelines (e.g., 1–5 min exposure) .
- Key Data : this compound achieved ≥3-log reduction across all tested surfaces (stainless steel, PVC, etc.) in multi-species biofilms, outperforming SterBac and Vantocil, which showed surface-dependent variability .
Q. How can researchers validate the concentration of this compound in experimental settings to ensure reliability?
- Methodological Answer : Combine titration (e.g., iodometric titration for peroxyacetic acid quantification) with sensor-based methods (e.g., PAASense) for real-time validation. Conduct parallel testing with triplicate samples to minimize variability. Statistical analysis (e.g., ANOVA) should confirm consistency between methods, as demonstrated in studies comparing PAASense and titration for 800–1600 mg/L solutions .
- Key Data : PAASense and titration showed >95% consistency in concentration measurements across 12 replicates, supporting dual-method validation .
Advanced Research Questions
Q. What experimental designs address surface-disinfectant-pathogen interactions influencing this compound’s efficacy?
- Methodological Answer : Employ factorial designs to isolate variables (e.g., surface hydrophobicity, disinfectant concentration, pathogen strain). For example:
- Surface Variability : Test this compound on 8+ surfaces (e.g., rubber, ceramic) against Listeria monocytogenes and E. coli.
- Statistical Analysis : Use mixed-effects models to analyze interactions (e.g., surface × disinfectant, p < 0.001) .
Q. How can contradictions in this compound’s sporicidal efficacy across studies be resolved?
- Methodological Answer : Conduct meta-analyses of spore inactivation studies, controlling for variables like sporulation conditions (e.g., heat shock pretreatment) and organic load. Compare results using standardized metrics (e.g., D-values). For example, Blackistone et al. (1999) reported 4-log reduction of Bacillus cereus spores at 0.5% this compound, but discrepancies arise with Clostridium spp. due to protease-mediated resistance .
- Key Data : this compound reduced B. cereus spores by 4 logs in 10 min at 20°C, but efficacy dropped to 2 logs for C. sporogenes under identical conditions .
Q. What mechanisms explain this compound’s sporicidal activity, and how can they be quantitatively analyzed?
- Methodological Answer : Use proteomics (e.g., LC-MS/MS) to track oxidative damage to spore proteins (e.g., SASP degradation) and electron microscopy to assess coat permeability. Quantify reactive oxygen species (ROS) generation via fluorometric assays (e.g., H2DCFDA). Compare results with chlorine-based disinfectants to highlight this compound’s unique oxidation pathways .
- Key Data : this compound generates 3× higher ROS levels than chlorine in B. subtilis spores, correlating with 90% SASP degradation .
Q. How do environmental factors (e.g., pH, organic matter) affect this compound’s stability in applied research?
- Methodological Answer : Conduct stability assays under varying pH (3–9) and organic load (e.g., 5% bovine serum). Measure active ingredient decay via HPLC and correlate with microbiocidal efficacy (e.g., time-kill curves). Note that this compound degrades 50% faster at pH >8 but retains efficacy in high organic matter due to peracid synergy .
- Key Data : At pH 7, this compound’s half-life is 6 hr; at pH 9, it drops to 2 hr, requiring adjusted dosing in alkaline environments .
Methodological Best Practices
- Data Triangulation : Combine quantitative (plate counts) and qualitative (microscopy) methods to validate biofilm eradication claims .
- Reproducibility : Document batch-specific this compound concentrations and pre-treatment protocols (e.g., neutralizers like sodium thiosulfate) to mitigate residual effects .
- Ethical Compliance : For studies involving human subjects (e.g., disinfection in food handling), ensure IRB approval and disclose conflicts of interest per guidelines in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
